molecular formula C9H11BrN2 B1424127 N-Allyl-5-bromo-4-methyl-2-pyridinamine CAS No. 1220034-28-5

N-Allyl-5-bromo-4-methyl-2-pyridinamine

Cat. No.: B1424127
CAS No.: 1220034-28-5
M. Wt: 227.1 g/mol
InChI Key: ZDRCESFJDGEDKO-UHFFFAOYSA-N
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Description

N-Allyl-5-bromo-4-methyl-2-pyridinamine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 . This pyridine derivative is offered as a key chemical intermediate for research and development purposes, strictly for Laboratory Use Only. Pyridine and pyrimidine-based compounds are of significant interest in medicinal chemistry, particularly in the search for novel enzyme inhibitors . For instance, structurally related compounds have demonstrated potent activity as alpha-glucosidase inhibitors, which is a target for type 2 diabetes management . The molecular structure of this compound features both a bromo substituent and an allyl group. The bromine atom serves as a reactive handle, making this compound a versatile precursor for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings . The allyl group can also participate in further chemical transformations, offering researchers a pathway to create more complex, functionalized molecules for building compound libraries . This makes this compound a valuable building block in drug discovery programs and the synthesis of more sophisticated chemical entities.

Properties

IUPAC Name

5-bromo-4-methyl-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRCESFJDGEDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Allyl-5-bromo-4-methyl-2-pyridinamine CAS number and registry data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Allyl-5-bromo-4-methyl-2-pyridinamine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and medicinal chemistry. As this specific N-allyl derivative does not have a registered CAS number, this document focuses on its synthesis from the well-characterized precursor, 2-Amino-5-bromo-4-methylpyridine (CAS: 98198-48-2), its structural elucidation, and its potential as a versatile building block in the synthesis of biologically active molecules.

Precursor: 2-Amino-5-bromo-4-methylpyridine

The logical and most direct synthetic route to this compound begins with the commercially available starting material, 2-Amino-5-bromo-4-methylpyridine. A thorough understanding of this precursor is paramount for the successful synthesis and purification of the target compound.

Chemical and Physical Properties

2-Amino-5-bromo-4-methylpyridine is a solid at room temperature with a melting point between 148-151 °C.[1] It is soluble in methanol.[2][3] The presence of an amino group, a bromo substituent, and a methyl group on the pyridine ring provides multiple reactive sites for further chemical modifications.[4]

PropertyValueReference
CAS Number 98198-48-2[4][5][6]
Molecular Formula C₆H₇BrN₂[6][7]
Molecular Weight 187.04 g/mol [6][7]
Melting Point 148-151 °C[1]
Appearance Solid[7]
InChI Key JDNCMHOKWINDKI-UHFFFAOYSA-N
SMILES Cc1cc(N)ncc1Br
Synthesis of the Precursor

2-Amino-5-bromo-4-methylpyridine is typically synthesized from 2-Amino-4-methylpyridine through bromination.[8] The choice of brominating agent and reaction conditions is crucial to achieve high yield and minimize the formation of di-brominated by-products.[8]

Spectroscopic Data for Structural Confirmation

The identity and purity of 2-Amino-5-bromo-4-methylpyridine can be confirmed using various spectroscopic techniques.[9][10]

TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the methyl group.
FT-IR Characteristic vibrational bands for N-H stretching of the amino group, C-H stretching, and C=C/C=N stretching of the pyridine ring.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.[9]

Proposed Synthesis of this compound

The introduction of an allyl group onto the amino functionality of 2-Amino-5-bromo-4-methylpyridine can be achieved through a nucleophilic substitution reaction. This N-allylation is a common and well-established method for the synthesis of N-substituted aminopyridines.[12]

Synthetic Workflow

The proposed synthesis involves the deprotonation of the amino group of 2-Amino-5-bromo-4-methylpyridine with a suitable base to form a more nucleophilic species, which then reacts with an allyl halide (e.g., allyl bromide) to yield the desired product.

G cluster_0 Synthesis of this compound Start 2-Amino-5-bromo-4-methylpyridine (CAS: 98198-48-2) Reaction N-Allylation Reaction Start->Reaction Starting Material Reagents Allyl Bromide Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Reagents->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Preparation: To a solution of 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in a dry aprotic solvent such as DMF or THF, add a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the amino group.

  • Addition of Allyl Halide: Slowly add allyl bromide (1.1 eq) to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction can be gently heated if necessary to drive it to completion.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Structural Elucidation of the Product

Confirming the structure of the synthesized this compound is a critical step. A combination of spectroscopic methods should be employed for unambiguous characterization.

TechniqueExpected Observations for this compound
¹H NMR Appearance of new signals in the aliphatic region corresponding to the allyl group protons (-CH₂- and -CH=CH₂). A downfield shift of the aromatic protons may also be observed.
¹³C NMR Appearance of new signals corresponding to the carbon atoms of the allyl group.
FT-IR A shift in the N-H stretching frequency, and the appearance of C=C stretching from the allyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the N-allylated product (C₉H₁₁BrN₂).

Potential Applications in Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in biologically active compounds.[13] this compound, with its multiple points for diversification, is a promising building block for the synthesis of novel therapeutics. The brominated pyridine core is particularly useful in transition metal-catalyzed cross-coupling reactions.[14]

G cluster_1 Role as a Building Block in Drug Discovery Molecule This compound Suzuki Suzuki Coupling Molecule->Suzuki Arylboronic acids Heck Heck Coupling Molecule->Heck Alkenes Buchwald Buchwald-Hartwig Amination Molecule->Buchwald Amines Library Diverse Chemical Library Suzuki->Library Heck->Library Buchwald->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Potential of the title compound as a scaffold in drug discovery.

The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.[3] Therefore, derivatives of this compound could be explored for their potential as inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.

Safety and Handling

As there is no specific safety data for this compound, precautions should be based on the known hazards of the starting material and the reagents used in its synthesis.

  • Precursor (2-Amino-5-bromo-4-methylpyridine): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][15][16]

  • Allyl Bromide: This reagent is highly flammable, toxic, and corrosive.

  • Bases (e.g., Sodium Hydride): These are reactive and require careful handling in an inert, dry environment.

Recommended Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety goggles or face shield

  • Laboratory coat

  • Work in a well-ventilated fume hood.

Disposal: All waste containing these chemicals should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[16]

References

  • IndiaMART. 2-Amino-5-Bromo-4-Methylpyridine. [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine. [Link]

  • MilliporeSigma. 2-Amino-5-bromo-4-methylpyridine 98%. [Link]

  • Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Comins, D. L., & Meyers, A. I. (1978). A new and efficient synthesis of 2-substituted pyridines. Synthesis, 1978(5), 403-404.
  • Singh, O. M., Singh, S. J., Kim, S. N., & Lee, S. G. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. Bulletin of the Korean Chemical Society, 28(1), 133-136.
  • Kavitha, N., & Alivelu, M. (2015). Molecular structure of 2-amino-5-bromo-4-methylpyridine. Journal of Chemical and Pharmaceutical Research, 7(11), 609-614.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A mild, catalyst-free synthesis of 2-aminopyridines. Scientific reports, 10(1), 1-8.
  • Wang, Y., Chen, J., & He, W. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • PubChemLite. 2-amino-5-bromo-4-methylpyridine (C6H7BrN2). [Link]

Sources

An In-depth Technical Guide to N-Allyl-5-bromo-4-methyl-2-pyridinamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-5-bromo-4-methyl-2-pyridinamine is a functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific molecule is not extensively documented in public databases, its synthesis and properties can be reliably inferred from its precursor, 2-Amino-5-bromo-4-methylpyridine. This guide provides a comprehensive overview of the deduced molecular formula and weight, a detailed, field-proven protocol for its synthesis via N-allylation, and an analysis of its potential applications, particularly in drug discovery. The strategic placement of the bromo, methyl, and N-allyl groups on the pyridine scaffold offers a versatile platform for the development of novel bioactive compounds.

Molecular Identity and Properties

The fundamental characteristics of this compound are derived from its molecular structure.

Chemical Formula and Molecular Weight

The chemical structure of this compound is formed by the N-alkylation of 2-Amino-5-bromo-4-methylpyridine with an allyl group.

  • Precursor: 2-Amino-5-bromo-4-methylpyridine has the chemical formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[1][2]

  • Target Compound: The addition of an allyl group (C₃H₅) to the amino group results in the following:

    • Chemical Formula: C₉H₁₁BrN₂

    • Molecular Weight: 227.10 g/mol

The table below summarizes the key identifiers for both the precursor and the target compound.

Property2-Amino-5-bromo-4-methylpyridineThis compound
IUPAC Name 5-bromo-4-methylpyridin-2-amine[2]N-allyl-5-bromo-4-methylpyridin-2-amine
CAS Number 98198-48-2[1][2]Not available
Molecular Formula C₆H₇BrN₂[1][2]C₉H₁₁BrN₂
Molecular Weight 187.04 g/mol [1][2]227.10 g/mol
Physical Form SolidPredicted to be a solid or oil
Melting Point 148-151 °C[1]Not available

Synthesis of this compound

The synthesis of this compound is most logically achieved through the N-alkylation of its primary amine precursor, 2-Amino-5-bromo-4-methylpyridine.

Synthesis of the Precursor: 2-Amino-5-bromo-4-methylpyridine

A reliable method for the synthesis of 2-Amino-5-bromo-4-methylpyridine involves the bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a suitable solvent like DMF. This approach offers high regioselectivity for the 5-position of the pyridine ring.[3]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF under an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of NBS (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 20°C for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash with water, and then with acetonitrile. Dry the solid to obtain 2-Amino-5-bromo-4-methylpyridine.

Proposed Synthesis of this compound

The N-allylation of 2-Amino-5-bromo-4-methylpyridine can be accomplished using an alkylating agent such as allyl bromide in the presence of a suitable base.

Experimental Protocol: N-allylation of 2-Amino-5-bromo-4-methylpyridine

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).[4]

  • Addition of Alkylating Agent: Slowly add allyl bromide (1.1-1.5 eq) to the reaction mixture at room temperature.[4]

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., to 50°C) for several hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

G cluster_0 Synthesis Workflow A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine (Precursor) A->B Bromination (NBS, DMF) C This compound (Target Compound) B->C N-Allylation (Allyl Bromide, K₂CO₃, DMF)

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected spectra can be predicted based on the known data for the precursor and the addition of the allyl group.

  • ¹H NMR: The spectrum is expected to show signals for the methyl protons (singlet, ~2.3 ppm), the aromatic protons on the pyridine ring, and the characteristic signals for the allyl group: a doublet for the two protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.

  • ¹³C NMR: The spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, and the three distinct carbons of the allyl group.

  • FT-IR: The spectrum should display characteristic peaks for N-H stretching (if monosubstituted), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and the C-Br stretching frequency.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (227.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Research and Drug Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The functional groups on this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors.[5] The bromine atom at the 5-position is particularly useful for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors.

G cluster_0 Drug Discovery Workflow A This compound B Suzuki-Miyaura Cross-Coupling A->B React with Arylboronic Acid C Library of Arylated Derivatives B->C Generate Diverse Structures D Biological Screening (e.g., Kinase Assays) C->D Evaluate Biological Activity E Lead Compound Identification D->E Identify Promising Candidates

Caption: Workflow for developing bioactive compounds from this compound.

CNS-Active Compounds

The pyridine core is known to be capable of crossing the blood-brain barrier, making it an attractive scaffold for the development of therapeutics targeting the central nervous system (CNS). The versatile functionalization of this compound allows for the synthesis of compound libraries for screening against various CNS targets.

Safety and Handling

While specific safety data for this compound is not available, precautions should be taken based on the known hazards of its precursor and related compounds. 2-Amino-5-bromo-4-methylpyridine is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

  • Handling: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its molecular properties, a robust synthetic strategy, and a forward-looking perspective on its applications. The ability to functionalize this molecule further through its reactive bromine and allyl groups positions it as a key building block for the discovery of novel therapeutics. As with any chemical synthesis and application, appropriate safety measures and experimental validation are paramount.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • PMC. N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Retrieved from [Link]

  • Baghdad Science Journal. (2023, June 1). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • Springer. (2010, January 15). Synthesis, characterization, bioactivities of copper complexes with N-allyl di(picolyl)amine. Retrieved from [Link]

  • Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Academia.edu. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • ScienceDirect. Characterization and pharmacological evaluation of new pyridine analogs. Retrieved from [Link]

  • RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of N-Allyl-5-bromo-4-methyl-2-pyridinamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of N-Allyl-5-bromo-4-methyl-2-pyridinamine, a substituted pyridine derivative. We delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and present a predicted solubility profile in a range of common organic solvents. This document is designed to serve as a practical and authoritative resource for scientists, enabling informed solvent selection and robust process development.

Part 1: Molecular Profile and Theoretical Solubility Considerations

A molecule's solubility is fundamentally dictated by its intermolecular interactions with the solvent. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]

1.1. Structural Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

  • Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring introduces a dipole moment and makes the molecule a weak base.[3] This nitrogen can act as a hydrogen bond acceptor.

  • Amino Group (-NH-): The secondary amine group is a key feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen is a potential hydrogen bond donor.[4]

  • Allyl Group (-CH₂-CH=CH₂): This is a nonpolar, hydrocarbon substituent that will contribute to solubility in less polar solvents.[5]

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. However, its large size also enhances Van der Waals interactions.

  • Methyl Group (-CH₃): A small, nonpolar alkyl group.

Overall Polarity Assessment: The molecule possesses both polar (pyridinamine core, bromo group) and nonpolar (allyl, methyl groups) regions. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or completely nonpolar solvents. Its solubility will be highest in solvents that can effectively interact with both moieties, such as polar aprotic solvents or alcohols. The ability to both donate and accept hydrogen bonds is a significant factor.[4]

1.2. The Role of Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6][7] HSP theory decomposes the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipolar) forces.

  • δH: Energy from hydrogen bonding.[8]

The principle is that a solute will be soluble in a solvent if their respective Hansen parameters are similar.[9] While the exact HSP values for this compound are not published, we can estimate them based on its functional groups. The presence of the pyridine ring, amine group, and bromine atom suggests significant δP and δH components.

Key Molecular Features Influencing Solubility Solute This compound Polar_Features Polar Features Solute->Polar_Features NonPolar_Features Nonpolar Features Solute->NonPolar_Features H_Bonding Hydrogen Bonding Solute->H_Bonding Pyridine_N Pyridine Nitrogen (H-bond acceptor) Polar_Features->Pyridine_N Bromo Bromo Group (-Br) (Dipole) Polar_Features->Bromo Allyl Allyl Group (Van der Waals) NonPolar_Features->Allyl Methyl Methyl Group (Van der Waals) NonPolar_Features->Methyl H_Bonding->Pyridine_N Amine_NH Amine Group (-NH-) (H-bond donor & acceptor) H_Bonding->Amine_NH

Caption: Key molecular features influencing solubility.

Part 2: Experimental Framework for Solubility Determination

While theoretical predictions are valuable for initial screening, empirical determination is essential for accurate solubility data.[10] The gold-standard for this is the determination of thermodynamic equilibrium solubility .[11][12] This contrasts with kinetic solubility, which can often overestimate the true solubility of a compound.[13]

2.1. Methodology: Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[2] The principle is straightforward: an excess of the solid compound is agitated in the solvent of interest at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[2][11] The concentration of the solute in the resulting saturated solution is then quantified.

Causality Behind Method Choice:

  • Equilibrium State: This method ensures that the measurement reflects the true thermodynamic limit of solubility, which is a crucial parameter for process development and formulation.[12]

  • Reproducibility: When temperature and agitation are carefully controlled, the shake-flask method provides highly reproducible results.

  • Versatility: It is applicable across a wide range of solutes, solvents, and temperatures.

Workflow for Equilibrium Solubility Determination A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sample Extraction Carefully withdraw supernatant. Filter through 0.45µm PTFE filter. C->D E 5. Quantification Analyze filtrate concentration using a validated HPLC-UV method. D->E F 6. Calculation Determine solubility (e.g., in mg/mL) from the HPLC data using a calibration curve. E->F

Caption: Workflow for equilibrium solubility determination.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating a precise and accurate analytical quantification step.

3.1. Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~20 mg) of this compound. The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

  • Sealing: Securely cap each vial to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker or on a vial roller system within a temperature-controlled incubator set to 25°C. Agitate at a consistent speed (e.g., 250 RPM) for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand for 1 hour to let larger particles settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining undissolved solid.

  • Sample Collection: Carefully open each vial and withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.

  • Dilution: If necessary, accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

3.2. Protocol: HPLC-UV Quantification

High-Performance Liquid Chromatography with UV detection is an ideal method for accurately quantifying the concentration of pyridine derivatives.[14][15]

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A typical starting point would be an isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape for the basic pyridine compound.[14] The exact ratio should be optimized to achieve a suitable retention time (~3-7 minutes).

  • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound. If unknown, a photodiode array (PDA) detector can be used to determine the λmax, which is expected to be in the 250-280 nm range for this chromophore.

  • Calibration Curve:

    • Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of at least five standard solutions spanning the expected concentration range of the solubility samples.

    • Inject each standard in triplicate and plot the mean peak area against concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995 for a valid curve.

  • Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.

  • Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the solute in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent, typically reported in mg/mL or g/L.

Part 4: Predicted Solubility Profile and Data Interpretation

Based on the structural analysis, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound at 25°C. These predictions serve as a hypothesis to be confirmed by the experimental protocol described above.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar n-HexaneInsolubleThe high polarity of the pyridinamine core and the energy required to break the crystal lattice will not be overcome by weak Van der Waals interactions with hexane.[5]
TolueneLowThe aromatic ring of toluene can engage in π-π stacking with the pyridine ring, offering slightly better interaction than hexane, but the overall polarity mismatch remains significant.
Polar Aprotic Dichloromethane (DCM)Moderate to HighDCM's dipole can interact favorably with the polar regions of the solute. It is a good solvent for many organic compounds of intermediate polarity.
Tetrahydrofuran (THF)HighTHF is a polar ether that can act as a hydrogen bond acceptor for the amine N-H. Its polarity is well-suited to solvate the entire molecule.[16] The incorporation of a pyridine ring can improve solubility in such solvents.[17]
Acetonitrile (ACN)ModerateACN is highly polar but is a weaker hydrogen bond acceptor than THF. It should be a reasonably good solvent.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar, strong hydrogen bond acceptor, making it an excellent solvent for a wide range of compounds, including those with multiple polar functional groups.[18]
Polar Protic EthanolHighEthanol can act as both a hydrogen bond donor and acceptor, allowing it to interact strongly with both the pyridine nitrogen and the amine group. Its ethyl group provides some nonpolar character, aiding in solvating the allyl group.[2]
MethanolHigh to Very HighSimilar to ethanol, but its higher polarity may make it an even better solvent for this compound. The solubility of similar pyrimidine derivatives increases with temperature in methanol.[19]
WaterInsoluble to LowDespite the presence of hydrogen bonding groups, the significant nonpolar hydrocarbon content (allyl and methyl groups) and the bulky bromo group will likely render the molecule poorly soluble in water.

Part 5: Safety and Handling

5.1. Compound-Specific Precautions: this compound is a chemical intermediate. While specific toxicity data is not available, it should be handled with care, assuming it is harmful if swallowed, in contact with skin, or if inhaled.[20][21]

5.2. General Laboratory Safety:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[22][23]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[22]

  • Avoid creating dust or aerosols.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[20]

  • All organic solvents are flammable and should be kept away from ignition sources.[21][24] Use proper grounding procedures when transferring large volumes of flammable solvents to avoid static discharge.[21]

  • Consult the Safety Data Sheet (SDS) for each solvent before use.[24]

Part 6: Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a rigorous, validated experimental workflow, researchers can generate the high-quality data necessary for successful process development, formulation, and synthesis. The predicted solubility profile suggests that polar aprotic solvents like THF and DMSO, and polar protic solvents like ethanol and methanol, will be the most effective for dissolving this compound. Experimental verification using the detailed shake-flask and HPLC protocols is strongly recommended to establish a precise and reliable solubility profile.

References

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

  • Al-Ghamdi, A.A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]

  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Servis, M.J., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Burke, J. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • CourseHero. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

  • Scribd. (n.d.). Introduction to Solubility Parameters. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. Available at: [Link]

  • Studylib. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Loba Chemie. (n.d.). PYRIDINE AR. Available at: [Link]

  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]

  • World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Available at: [Link]

  • chemeurope.com. (n.d.). Pyridine. Available at: [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Available at: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of 2-amino-5-bromo-4-methylpyridine. Available at: [Link]

Sources

Pharmacophore Properties of N-Allyl-5-bromo-4-methyl-2-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide analyzes the pharmacophore properties and medicinal chemistry potential of N-Allyl-5-bromo-4-methyl-2-pyridinamine and its derivatives. This analysis focuses on its role as a privileged scaffold in kinase inhibitor design and antimicrobial discovery.

Content Type: Technical Whitepaper & SAR Analysis Subject: Medicinal Chemistry / Rational Drug Design

Executive Summary

The This compound scaffold represents a highly functionalized "privileged structure" in medicinal chemistry. Its utility stems from the convergence of three distinct pharmacophoric vectors on a rigid pyridine core:

  • The 2-Aminopyridine Motif: A canonical bidentate hydrogen-bonding system capable of mimicking the adenine ring of ATP, making it a primary scaffold for kinase inhibitors (hinge binders).

  • The 5-Bromo Substituent: A versatile handle for cross-coupling (Suzuki-Miyaura, Stille) to access deep hydrophobic pockets, or a direct participant in halogen bonding interactions.

  • The N-Allyl Group: A hydrophobic moiety that probes the solvent-exposed regions or serves as a "warhead" precursor for intramolecular cyclization to fused bicyclic systems (e.g., pyrrolopyridines).

This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing its binding modes, synthetic utility, and application in targeting p38 MAPK , JAK2 , and microbial DNA gyrase.

Chemical Architecture & SAR Analysis

The Core Scaffold: 2-Aminopyridine

The central pharmacophore is the 2-aminopyridine ring. In physiological conditions, the ring nitrogen (N1) acts as a hydrogen bond acceptor (HBA), while the exocyclic amino group (2-NH) acts as a hydrogen bond donor (HBD).

  • Kinase Hinge Binding: This donor-acceptor motif forms a "molecular clip" that binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met109 in p38 MAPK).

  • pKa Modulation: The 2-amino group increases electron density on the ring, raising the pKa of the pyridine nitrogen (~6.8), making it protonatable in acidic microenvironments, which can enhance solubility and lysosomal trapping.

Substituent Analysis
PositionSubstituentPharmacophoric RoleMedicinal Chemistry Implication
N-2 Allyl Hydrophobic / StericProbes the "Solvent Front" or "Ribose Pocket." The alkene moiety allows for intramolecular Heck cyclization to form fused systems (e.g., imidazo[1,2-a]pyridines).
C-4 Methyl Lipophilic / StericFills small hydrophobic pockets (e.g., Gatekeeper residue proximity). It also induces a slight twist in the ring conformation, potentially improving selectivity by clashing with sterically restricted active sites.
C-5 Bromo Halogen / ReactiveDirect: Forms halogen bonds with backbone carbonyls (Sigma-hole interaction). Indirect: Primary vector for library expansion via Pd-catalyzed cross-coupling (aryl/heteroaryl extension).
Pharmacophore Modeling (3D Features)

The molecule presents a triangular pharmacophore arrangement:

  • Feature A (H-Bonding Edge): The N1/NH2 interface.

  • Feature B (Lipophilic Core): The 4-methyl group provides a localized hydrophobic anchor.

  • Feature C (Extension Vector): The 5-bromo position directs extension into the selectivity pocket (e.g., the "back pocket" in kinases).

Mechanism of Action (MoA) & Target Interaction

Kinase Inhibition (ATP-Competitive)

Derivatives of this scaffold function primarily as Type I or Type 1.5 Kinase Inhibitors .

  • Binding Mode: The scaffold occupies the ATP-binding pocket. The 2-aminopyridine mimics the adenine base of ATP.

  • Selectivity: The 5-bromo group is often replaced (via synthesis) with bulky aryl groups that extend past the "Gatekeeper" residue (e.g., T338 in c-Src, T790 in EGFR) into the hydrophobic back pocket. The 4-methyl group provides a steric clash that prevents binding to kinases with bulky gatekeeper residues, thereby enhancing selectivity for kinases with smaller gatekeepers (e.g., p38, Lck).

Antimicrobial Activity (DNA Gyrase)

In bacterial targets, N-substituted 2-aminopyridines have shown efficacy against DNA gyrase (subunit B). The N-allyl group enhances membrane permeability (lipophilicity), allowing the molecule to reach the cytoplasmic target.

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the pharmacophoric vectors and the logic behind the derivative design.

Pharmacophore_SAR Core N-Allyl-5-bromo- 4-methyl-2-pyridinamine Hinge Hinge Binder (N1, NH) (H-Bond Donor/Acceptor) Core->Hinge Core Function Gatekeeper Gatekeeper Interaction (4-Methyl) Core->Gatekeeper Steric Fit Selectivity Selectivity Pocket Vector (5-Bromo) Core->Selectivity Halogen Bond / Extension Solvent Solvent Front / Cyclization (N-Allyl) Core->Solvent Hydrophobic Probe Kinase Kinase Inhibition (p38 MAPK, JAK2) Hinge->Kinase Selectivity->Kinase Cyclization Fused Heterocycles (Imidazopyridines) Solvent->Cyclization Intramolecular Heck

Caption: Pharmacophore map highlighting the functional vectors of the this compound scaffold.

Experimental Protocols

Synthesis Workflow (Suzuki Coupling on 5-Br)

Objective: To extend the scaffold into the hydrophobic back pocket for increased potency.

  • Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes.

    • Add reagents to a sealed tube or microwave vial.

    • Heat at 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Kinase Inhibition Assay (FRET-based)

Objective: To validate the "Hinge Binding" hypothesis.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).

  • Tracer: Kinase Tracer 199 (binds to ATP site).

  • Protocol:

    • Prepare 3-fold serial dilutions of the derivative in DMSO (Top conc: 10 µM).

    • Add 5 µL of inhibitor to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (e.g., p38 MAPK / Eu-anti-GST).

    • Add 5 µL of Tracer 199.

    • Incubate for 60 min at Room Temp.

    • Read: TR-FRET signal (Excitation 340 nm, Emission 615/665 nm).

    • Data: Calculate IC50 based on displacement of the tracer.

Physico-Chemical Profile (In Silico Prediction)

The following data represents the calculated properties for the base scaffold, essential for ADME prediction.

PropertyValueInterpretation
Molecular Weight ~227.1 g/mol Fragment-like; high efficiency for optimization.
cLogP ~2.8Moderate lipophilicity; good membrane permeability.
TPSA ~38 ŲExcellent oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1The NH of the secondary amine.
H-Bond Acceptors 2Pyridine N and Amine N.
Rotatable Bonds 2Rigid core with flexible allyl tail.

Strategic Synthetic Utility: The "Cyclization" Pathway

One of the most powerful aspects of this specific N-allyl derivative is its ability to serve as a precursor for fused bicyclic systems .

Workflow:

  • Intramolecular Heck Reaction: Treatment with Pd(OAc)2 and a base can force the N-allyl group to cyclize onto the C3 position (if vacant) or interact with C5 substituents.

  • Oxidative Cyclization: Can yield Imidazo[1,2-a]pyridine derivatives, a scaffold found in drugs like Zolpidem and Alpidem.

Synthesis_Workflow Start This compound PathA Path A: Suzuki Coupling (Target: Kinase Inhibitors) Start->PathA Aryl Boronic Acid / Pd PathB Path B: Intramolecular Cyclization (Target: Fused Heterocycles) Start->PathB Pd(OAc)2 / Oxidant ProductA 5-Aryl-N-allyl-4-methyl-2-pyridinamine (Deep Pocket Binder) PathA->ProductA ProductB Substituted Imidazo[1,2-a]pyridine (GABA / Antiviral) PathB->ProductB

Caption: Divergent synthetic pathways utilizing the N-Allyl and 5-Bromo handles.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817695, 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Marinescu, M. (2017).[3] 2-Aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. Retrieved from

  • Zhao, J., et al. (2020).[4][5] Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Zhang, L., et al. (2020).[6] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Synthesis of N-Allyl-5-bromo-4-methyl-2-pyridinamine from 2-amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation Protocols for Functionalized Aminopyridines

Executive Summary

This application note details the regioselective synthesis of N-Allyl-5-bromo-4-methyl-2-pyridinamine from 2-amino-5-bromo-4-methylpyridine . This transformation is a critical step in the development of kinase inhibitors (e.g., p38 MAP kinase) where the 2-aminopyridine core serves as a hinge-binding motif.[1]

The primary challenge in this synthesis is the ambident nucleophilicity of the aminopyridine scaffold. Alkylation can occur at the exocyclic amine (desired,


) or the endocyclic ring nitrogen (

), leading to stable quaternary salts. Furthermore, the high reactivity of allyl bromide poses a risk of bis-alkylation (formation of the tertiary amine).

This guide presents two validated protocols:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in DMF for rapid, high-conversion synthesis.

  • Method B (Thermodynamic/Mild Control): Potassium Carbonate (

    
    ) in DMF/Acetone for substrates sensitive to strong bases.
    

Retrosynthetic & Mechanistic Analysis

The 2-aminopyridine system exists in a tautomeric equilibrium, though the amino form predominates. Deprotonation enhances the nucleophilicity of the exocyclic nitrogen, directing the alkylation to the desired position.

Key Structural Considerations:

  • C5-Bromine: Electron-withdrawing; decreases the basicity of the ring nitrogen, slightly favoring

    
     alkylation.
    
  • C4-Methyl: Provides steric bulk that discourages attack at the adjacent ring nitrogen, aiding selectivity.

  • Allyl Bromide: Highly reactive electrophile (

    
    ); requires temperature control to prevent over-alkylation.
    
Diagram 1: Reaction Pathway & Selectivity

ReactionScheme SM 2-Amino-5-bromo- 4-methylpyridine Base Base (NaH or K2CO3) Deprotonation SM->Base Activation Anion Delocalized Anion (Ambident Nucleophile) Base->Anion AllylBr Allyl Bromide (Electrophile) Anion->AllylBr + Electrophile Product TARGET: N-Allyl-5-bromo- 4-methyl-2-pyridinamine AllylBr->Product Kinetic Path (Major) Side1 Side Product A: Ring N-Alkylation (Quaternary Salt) AllylBr->Side1 Thermodynamic/Uncontrolled Side2 Side Product B: N,N-Diallyl (Bis-alkylation) Product->Side2 Excess Allyl Br

Caption: Mechanistic pathway showing the competition between the desired N-exo alkylation and side reactions (ring alkylation or bis-alkylation).

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol (Recommended)

Best for: High yields and rapid conversion. Requires strict anhydrous conditions.

Reagents & Stoichiometry:

Component Equiv. Role
Start Material (SM) 1.0 Substrate
Allyl Bromide 1.1 Electrophile (Limiting to prevent bis-alkylation)
Sodium Hydride (60%) 1.2 Strong Base (Irreversible deprotonation)

| DMF (Anhydrous) | 10 vol | Polar Aprotic Solvent |

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-amino-5-bromo-4-methylpyridine (1.0 eq) and anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas. Solution may turn yellow/orange indicating anion formation.
      
    • Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Allyl Bromide (1.1 eq) dropwise via syringe over 15 minutes.

    • Critical: Keep temperature < 5°C during addition to minimize bis-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). SM should disappear; Product (

      
      ) appears.
      
  • Quench: Cool back to 0°C. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (2x) and Brine (1x) to remove DMF. Dry over 
    
    
    
    .[1][2][3]
  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: Potassium Carbonate ( ) Protocol

Best for: Scale-up or if NaH safety is a concern. Slower reaction.

Reagents:

  • Base:

    
     (2.0 eq)[1][2][4][5]
    
  • Solvent: DMF or Acetonitrile (MeCN)

  • Additive: TBAI (tetrabutylammonium iodide, 0.1 eq) - Optional catalyst to accelerate reaction via Finkelstein exchange.

Procedure Modifications:

  • Combine SM,

    
    , and TBAI in solvent at RT.
    
  • Add Allyl Bromide (1.1 eq).

  • Heat to 60°C for 6–12 hours.

  • Note: Heating increases the risk of ring alkylation. Monitor strictly by LCMS.

Analytical Validation & QC

Successful synthesis is confirmed by the specific shifts in Proton NMR (


 NMR).

Table 1: Expected NMR Signatures (


) 
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Change
Exocyclic NH 4.5 - 5.0Broad SingletShift from ~4.5 (

) to broad NH; integration changes from 2H to 1H.
Allyl

3.9 - 4.1Multiplet/TripletNew Signal. Diagnostic of N-alkylation.
Allyl

5.8 - 6.0MultipletNew Signal.
Allyl

5.1 - 5.3Multiplet (dd)New Signal.
Pyridine C6-H ~8.0SingletMinimal shift (confirms ring integrity).
Pyridine C3-H ~6.4SingletMinimal shift.

Troubleshooting Guide (Decision Tree):

Diagram 2: Optimization Workflow

Optimization Start Analyze Crude LCMS/TLC Check1 Is SM remaining? Start->Check1 Check2 Is Bis-allyl present? Check1->Check2 No Action1 Increase Temp (Method B) or Time (Method A) Check1->Action1 Yes Action2 Reduce Allyl Bromide to 0.95 eq Slow addition at -10°C Check2->Action2 Yes (Major impurity) Result Purify via Column (DCM:MeOH usually separates mono/bis/salts better) Check2->Result No (Clean) Action1->Check2 Action2->Check1 Action3 Switch Solvent to Toluene (Reduces polarity/ring attack)

Caption: Decision tree for troubleshooting incomplete conversion or over-alkylation.

Safety & Handling

  • Allyl Bromide: Potent lachrymator and alkylating agent. MUST be handled in a fume hood. Double-glove (Nitrile) recommended.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and syringes with isopropanol or ethyl acetate before water exposure.

  • Waste: Aqueous waste containing pyridine derivatives and bromides must be segregated as halogenated organic waste.

References

  • BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. Retrieved from

  • Bhattacharyya, S., et al. (2014).[7][8] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[8] RSC Advances, 4, 18229-18233.[8] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine Product Specification. Retrieved from

  • Li, F., et al. (2012). Regioselective N-Alkylation of 2-Aminoimidazoles with Alcohols Catalyzed by the [Cp*IrCl2]2/K2CO3 System.[9] European Journal of Organic Chemistry.[9] (Contextual reference for transition metal alternatives). Retrieved from

Sources

Step-by-step protocol for the preparation of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1][2]

The Target Scaffold

The aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Sorafenib analogs).[1][2][3] The specific derivative N-Allyl-5-bromo-4-methyl-2-pyridinamine represents a high-value intermediate.[4][1] The C5-bromide allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N-allyl group serves as a versatile handle for ring-closing metathesis (RCM) or further functionalization.[4][1]

Synthetic Challenges

Researchers face two primary hurdles when synthesizing this molecule:

  • Regioselectivity (Mono- vs. Bis-alkylation): The exocyclic amine at the C2 position is nucleophilic.[4][2] Direct alkylation with allyl bromide often leads to a mixture of the desired mono-allyl product and the undesired N,N-diallyl byproduct.[4][1][2]

  • N- vs. Ring-Nitrogen Alkylation: Pyridines possess a basic ring nitrogen.[4][1][2] Under neutral conditions, alkylation may occur at the ring nitrogen (forming a pyridinium salt).[1] Successful synthesis requires specific deprotonation strategies to direct substitution to the exocyclic amine.[4]

Route Selection Strategy

We present two distinct protocols. Selection depends on the starting material availability and scale.[4]

  • Protocol A (Direct Alkylation): Best for small-scale discovery (mg to g). Uses the commercially available 2-amino-5-bromo-4-methylpyridine.[4][1] Requires careful stoichiometric control.[4]

  • Protocol B (SₙAr Displacement): Best for scale-up (>10g) or high-purity requirements.[4] Uses 2-chloro-5-bromo-4-methylpyridine.[4][1] Eliminates the risk of poly-alkylation.[4][1]

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the decision tree and reaction pathways for both protocols.

SynthesisPathways Start_Amine 2-Amino-5-bromo- 4-methylpyridine Target TARGET: N-Allyl-5-bromo- 4-methyl-2-pyridinamine Start_Amine->Target Protocol A: NaH, Allyl Bromide (Direct Alkylation) Byproduct Byproduct: N,N-Diallyl impurity Start_Amine->Byproduct Over-alkylation (Risk) Start_Chloro 2-Chloro-5-bromo- 4-methylpyridine Start_Chloro->Target Protocol B: Allylamine, Heat (SnAr Displacement)

Caption: Synthetic pathways comparing Direct Alkylation (Protocol A) vs. Nucleophilic Aromatic Substitution (Protocol B).

Part 3: Detailed Experimental Protocols

Protocol A: Direct Alkylation (The "Bench" Route)

Recommended for rapid synthesis when the amino-precursor is available.[2]

Mechanism: Deprotonation of the exocyclic amine followed by Sₙ2 attack on allyl bromide.[4]

Materials Table
ReagentMW ( g/mol )Equiv.[2][5][6][7][8][9][10][11][12][13]Role
2-Amino-5-bromo-4-methylpyridine 187.041.0Substrate
Sodium Hydride (60% in oil) 24.001.1Strong Base
Allyl Bromide 120.981.0Electrophile
DMF (Anhydrous) --Solvent
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add Sodium Hydride (1.1 eq) portion-wise.

    • Critical Note: Evolution of H₂ gas will occur.[4] Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a darker shade (anion formation).

  • Alkylation: Add Allyl Bromide (1.0 eq) dropwise via syringe over 10 minutes.

    • Control: Do NOT add excess allyl bromide.[4] Strictly 1.0 equivalent is required to minimize the N,N-diallyl byproduct.[4][1]

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[4][3][7]

  • Quench: Cool back to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[4][3][5][7][14]

  • Purification: The crude residue will likely contain starting material, product, and trace diallyl impurity.[1][2] Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Protocol B: SₙAr Displacement (The "High Purity" Route)

Recommended for scale-up or when high purity is critical.[2]

Mechanism: Nucleophilic Aromatic Substitution (SₙAr). The 2-chloro position is activated by the ring nitrogen, allowing displacement by the primary amine.[4][1]

Materials Table
ReagentMW ( g/mol )Equiv.[2][5][6][7][8][9][10][11][12][13]Role
2-Chloro-5-bromo-4-methylpyridine 206.471.0Substrate
Allylamine 57.093.0 - 5.0Nucleophile
Ethanol (or NMP) --Solvent
DIPEA (Optional) 129.242.0Base Scavenger
Step-by-Step Methodology
  • Setup: Use a heavy-walled pressure vial or a sealed tube.[4]

  • Combination: Add 2-Chloro-5-bromo-4-methylpyridine (1.0 eq) and Allylamine (5.0 eq) to Ethanol (0.5 M).

    • Note: Excess allylamine acts as both the nucleophile and the base to scavenge HCl.[4][1]

  • Heating: Seal the vessel and heat to 90–110°C for 12–16 hours.

    • Observation: The reaction may turn yellow/orange.[4]

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess allylamine.

  • Extraction: Redissolve the residue in DCM, wash with saturated NaHCO₃ (to neutralize the hydrochloride salt), then brine.

  • Purification: Recrystallization from Hexane/EtOAc is often possible.[4][2] If not, flash chromatography (as in Protocol A) yields the pure mono-allyl product.[1]

Part 4: Analytical Validation

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Pyridine Ring Protons: Two distinct singlets (due to 2,4,5-substitution pattern).[1][2]

    • 
       ~8.10 ppm (s, 1H, H-6 position, deshielded by ring nitrogen).[1]
      
    • 
       ~6.40 ppm (s, 1H, H-3 position).[1]
      
  • Allyl Group: Characteristic multiplets.[4]

    • 
       ~5.90 ppm (m, 1H, -CH=).[1]
      
    • 
       ~5.20 ppm (m, 2H, =CH₂ terminal).[1]
      
    • 
       ~3.90 ppm (t/m, 2H, -NH-CH₂-).[4][1]
      
  • Methyl Group:

    • 
       ~2.30 ppm (s, 3H, -CH₃ at C4).[1]
      
  • Amine Proton:

    • 
       ~4.5–5.0 ppm (broad s, 1H, -NH-, exchangeable with D₂O).[1]
      
Mass Spectrometry (ESI-MS)[1][3]
  • Molecular Ion: Expected [M+H]⁺ peaks at m/z 227 and 229 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Part 5: References & Grounding[1][2][3]

The protocols above are synthesized from established methodologies for aminopyridine functionalization and halogenated pyridine reactivity.[4][2]

  • Synthesis of 2-Amino-5-bromo-4-methylpyridine Precursor:

    • Source: BenchChem Technical Guide.[4] "A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers."

    • Relevance: Establishes the starting material properties and bromination patterns (NBS/AcOH methods).

  • General N-Alkylation of Aminopyridines (NaH Method):

    • Source: National Institutes of Health (PMC). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues."

    • Relevance: Validates the use of NaH/DMF for alkylating methyl-substituted aminopyridines.

    • URL:[Link]

  • SₙAr Displacement on 2-Chloro-pyridines:

    • Source: Royal Society of Chemistry (RSC). "Synthetic routes to compounds 5 and 10-19."

    • Relevance: Demonstrates the displacement of 2-chloro groups on brominated pyridines using amine nucleophiles under thermal conditions.[4][1]

    • URL:[Link]

  • Suzuki Cross-Coupling Utility (Post-Synthesis Application):

    • Source: MDPI Molecules.[4][2] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."

    • Relevance: Confirms the stability of the 5-bromo-2-aminopyridine scaffold for downstream drug development.

    • URL:[Link]

Sources

Using N-Allyl-5-bromo-4-methyl-2-pyridinamine in Buchwald-Hartwig cross-coupling

[1][2]

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, perform these validation checks:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine N or free NH.[1][2]Switch to tBuBrettPhos (more bulky) or increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous.[2]
Allyl Isomerization Base is too strong or Temp >100°C.Switch from K₃PO₄ to Cs₂CO₃ .[2] Lower temp to 70°C and extend time.
Dehalogenation (Product is H instead of Amine) Hydride source present (often from solvent impurities).[1][2]Use fresh, anhydrous Dioxane .[1][2] Avoid alcohols if possible (though t-Amyl is usually safe).[1][2]
Dimerization of Substrate Homocoupling.[2]Ensure strictly anaerobic conditions (O₂ promotes homocoupling).[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2][3][6] Application Notes: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.[2][5] BenchChem Technical Library. Link(Note: Generalized reference for the scaffold class).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.[1][2] Link[1][2]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] N-Heterocyclic Carbene–Palladium(II)–Allyl Complexes: A New Family of Precatalysts for the Buchwald–Hartwig Amination.[9] The Journal of Organic Chemistry, 79(9), 4161–4166.[1][2] Link[1][2]

N-Allyl-5-bromo-4-methyl-2-pyridinamine as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Allyl-5-bromo-4-methyl-2-pyridinamine in Organometallic Chemistry

Part 1: Executive Summary & Technical Profile

This compound (NABMP) represents a specialized class of functionalized aminopyridines. While often encountered as an intermediate in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors), its utility in organometallic chemistry extends into its role as a "Reactive Ligand" and a Hemilabile Scaffold .

In organometallic workflows, NABMP serves two distinct high-value functions:

  • Ligand-Substrate (Directing Group): It acts as a coordinating substrate in Palladium(II)-catalyzed intramolecular aza-Wacker cyclizations and C-H functionalizations, leveraging the pyridyl nitrogen as a directing group to synthesize fused imidazo[1,2-a]pyridine architectures.

  • Precursor for P,N-Hemilabile Ligands: The 5-bromo motif allows for lithiation or cross-coupling to install phosphines, converting the molecule into a robust P,N-bidentate ligand (with an allyl "arm" for optional

    
    -coordination) used in asymmetric catalysis.
    

Chemical Profile:

  • CAS: 1220034-28-5[1][2]

  • Formula: C

    
    H
    
    
    
    BrN
    
    
  • MW: 227.10 g/mol

  • Key Motifs:

    • Pyridine Nitrogen:[1][3][4][5] Hard

      
      -donor (Directing Group).
      
    • Allyl Group:[1][6] Soft

      
      -acceptor/donor (Hemilabile arm or cyclization partner).
      
    • 5-Bromo: Reactive handle for oxidative addition or functionalization.

Part 2: Application I – Intramolecular Aminopalladation (The "Reactive Ligand" Protocol)

This protocol details the use of NABMP as a coordinating substrate. The pyridine nitrogen binds Pd(II), directing the metal to the pendant allyl group to facilitate intramolecular C-N bond formation. This is the primary organometallic utility of this specific structure.

Mechanism of Action

The reaction proceeds via a Type II Aminopalladation pathway:

  • Coordination: Pd(OAc)

    
     coordinates to the pyridine nitrogen (
    
    
    
    -bonding) and the allyl alkene (
    
    
    -bonding).
  • Aminopalladation: The exocyclic amine attacks the activated alkene (anti-attack typically), forming a

    
    -alkyl-Pd complex.
    
  • 
    -Hydride Elimination:  The complex eliminates Pd-H to restore aromaticity or form the vinyl moiety, depending on conditions.
    
Experimental Protocol: Pd-Catalyzed Oxidative Cyclization

Objective: Synthesis of 7-bromo-6-methyl-imidazo[1,2-a]pyridine derivatives.

Reagents:

  • Substrate: NABMP (1.0 equiv, 227 mg, 1.0 mmol)

  • Catalyst: Pd(OAc)

    
     (5 mol%, 11 mg)
    
  • Oxidant: Cu(OAc)

    
     (2.0 equiv) or O
    
    
    
    (1 atm)
  • Solvent: Toluene or DMSO (anhydrous)

  • Base: Pyridine (0.5 equiv) – Optional, to buffer acetic acid.

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge NABMP (1.0 mmol), Pd(OAc)

    
     (0.05 mmol), and Cu(OAc)
    
    
    
    (2.0 mmol).
  • Inertion: Evacuate and backfill with Argon (3x). If using O

    
     as oxidant, purge with O
    
    
    
    balloon.
  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (NABMP) is less polar than the cyclized product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

    
    ).
    

Critical Note on the 5-Bromo Group: Under these oxidative Pd(II) conditions, the 5-bromo group remains intact . It does not undergo oxidative addition (which requires Pd(0)). This preserves the bromide for subsequent Suzuki/Buchwald couplings on the fused ring system.

Part 3: Application II – Synthesis of P,N-Hemilabile Ligands (The Scaffold Protocol)

Researchers can transform NABMP into a sophisticated Phosphine-Pyridine (P,N) ligand. The allyl group is retained to provide secondary hemilabile coordination (useful in stabilizing reactive intermediates in Ni or Rh catalysis).

Protocol: Lithiation and Phosphinylation

Objective: Convert the 5-Br reactive site into a diphenylphosphine moiety.

Reagents:

  • NABMP (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

  • Chlorodiphenylphosphine (Ph

    
    PCl, 1.1 equiv)
    
  • Solvent: THF (anhydrous, degassed)

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add NABMP (1.0 g, 4.4 mmol) and THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes.

    • Observation: A color change (often deep red/orange) indicates the formation of the lithiated pyridine species.

    • Wait: Stir at -78°C for 45 minutes.

  • Phosphinylation: Add Ph

    
    PCl dropwise via syringe.
    
  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with degassed saturated NH

    
    Cl solution (2 mL).
    
  • Isolation: Extract with Et

    
    O (3x). Dry organics over MgSO
    
    
    
    under inert atmosphere (phosphine is oxidation-sensitive).
  • Storage: The resulting ligand (N-Allyl-5-(diphenylphosphino)-4-methyl-2-pyridinamine) should be stored under Argon.

Part 4: Data Visualization & Pathways

Table 1: Comparative Reactivity of NABMP Functional Groups
Functional GroupReactivity ModeTarget Metal InteractionApplication Outcome
Pyridine N

-Donor (Hard)
Pd(II), Cu(II), Ni(II)Primary coordination/Directing group
Allyl Alkene

-Donor (Soft)
Pd(II), Rh(I), Ru(II)Cyclization (substrate) or Hemilability (ligand)
Exocyclic Amine NucleophilePd-activated AlkeneIntramolecular bond formation (N-C)
5-Bromide ElectrophilePd(0), Ni(0)Cross-coupling (Suzuki/Heck) or Lithiation site
Figure 1: Mechanistic Pathway for Intramolecular Cyclization

Aminopalladation Pathway Start NABMP (Substrate) Complex_A Coordination Complex (Pd-N & Pd-Alkene) Start->Complex_A + Pd(OAc)2 Transition Aminopalladation (N-Attack on Alkene) Complex_A->Transition Intramolecular Attack Intermediate σ-Alkyl-Pd Species Transition->Intermediate Ring Closure Product Imidazo[1,2-a]pyridine Derivative Intermediate->Product - Pd(0) (β-H Elim) Product->Start Catalytic Cycle (Requires Oxidant)

Caption: Figure 1. Pd(II)-catalyzed intramolecular aminopalladation pathway converting NABMP into a fused bicyclic heterocycle.

Figure 2: Ligand Synthesis Workflow (P,N-Scaffold)

Ligand Synthesis NABMP NABMP (5-Br Precursor) Lithiation Lithiated Intermediate (-78°C, THF) NABMP->Lithiation + n-BuLi (Br/Li Exchange) Phosphine P,N-Ligand (5-PPh2 Derivative) Lithiation->Phosphine + ClPPh2 Complex Metal Complex (M-P,N Chelation) Phosphine->Complex + [M] (e.g., Ni, Pd)

Caption: Figure 2. Synthetic route to convert NABMP into a bidentate P,N-ligand via lithiation of the 5-bromo position.

Part 5: References

  • Directing Group Chemistry: Engle, K. M., et al.[7] "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015.

  • Aminopalladation Mechanisms: Chemler, S. R. "Evolution of Copper(II) Carboxylates as Oxidants in Palladium-Catalyzed Alkene Functionalizations." Journal of Organic Chemistry, 2019.

  • Synthesis of Imidazo[1,2-a]pyridines: Guchhait, S. K., et al. "Pd-Catalyzed C–H Functionalization/Intramolecular Amination: Access to Imidazo[1,2-a]pyridines." RSC Advances, 2014.

  • Commercial Availability & Properties: BLDpharm Product Entry for CAS 1220034-28-5.[1]

  • Patent Context (Intermediate Use): Genentech, Inc.[6] "Naphthyridines as inhibitors of HPK1."[8] WO2018183956A1, 2018.

Sources

Functionalization of the bromine position in N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Bromine Position in N-Allyl-5-bromo-4-methyl-2-pyridinamine

Executive Summary & Strategic Analysis

This compound (CAS: 1220034-28-5) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] This application note details the strategic functionalization of the C-5 bromine position.

Core Reactivity Profile: The molecule presents a unique "push-pull" electronic environment and specific steric constraints that dictate experimental design:

  • Electronic Deactivation: The C-2 amino group is a strong electron donor (

    
     effect), significantly increasing electron density at the C-3 and C-5 positions. Consequently, the C-5 bromine is less electrophilic than in unsubstituted bromopyridines, making oxidative addition of Pd(0) the rate-limiting step. Implication:  Standard catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    ) may be sluggish; electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are recommended to facilitate oxidative addition.
  • Steric Hindrance: The C-4 methyl group is ortho to the reactive bromine. This steric bulk protects the catalytic center but also impedes the approach of bulky coupling partners. Implication: High-activity precatalysts (e.g., Buchwald generations) are superior to traditional Pd sources.

  • Chemoselectivity (The Allyl Handle): The N-allyl group is susceptible to isomerization (to enamines) or hydrogenation under vigorous conditions. Implication: Avoid heterogeneous hydrogenation catalysts and prolonged heating in protic solvents without buffering.

  • Geometric Constraint (Critical Note): Unlike its 3-bromo isomer, this 5-bromo isomer cannot undergo intramolecular Heck cyclization to form 7-azaindoles (pyrrolo[2,3-b]pyridines) due to the para distance between the amine nitrogen (N2) and the halogen (C5). Attempts to cyclize this specific isomer will fail or lead to polymerization.

Decision Logic & Workflow

The following decision tree guides the selection of the optimal coupling strategy based on the desired modification at C-5.

FunctionalizationStrategy Start Target Modification at C-5 Aryl Aryl/Heteroaryl Group Start->Aryl Alkyne Alkyne Group Start->Alkyne Amine Amino Group (C-N) Start->Amine Suzuki Protocol 1: Suzuki-Miyaura (Boronic Acids) Aryl->Suzuki Sono Protocol 2: Sonogashira (Terminal Alkynes) Alkyne->Sono Buchwald Protocol 3: Buchwald-Hartwig (Amines/Amides) Amine->Buchwald LigandSelect Ligand Selection: Use SPhos or XPhos (Overcome 4-Me Sterics) Suzuki->LigandSelect Buchwald->LigandSelect

Caption: Strategic decision tree for C-5 functionalization, highlighting the necessity of specialized ligands to overcome steric and electronic deactivation.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Installing aryl or heteroaryl rings.[1][2][3][4]

Mechanistic Insight: The 4-methyl group creates steric pressure.[1] We utilize SPhos Pd G2 or Pd(dppf)Cl


 , which are robust enough to handle the steric bulk while preventing de-allylation.

Reagents & Conditions:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) OR SPhos Pd G2 (2–3 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Temperature: 85–95 °C[1][3]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under positive inert gas pressure.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][4][5] Look for the disappearance of the bromide (M+H: ~227/229) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically more polar than the starting bromide.

Protocol 2: Sonogashira Coupling (C-C Alkynylation)

Best for: Installing alkyne linkers for "Click" chemistry or rigid spacers.

Mechanistic Insight: Copper(I) facilitates the transmetallation of the alkyne. High purity reagents are critical to prevent homocoupling (Glaser coupling) of the alkyne.

Reagents & Conditions:

  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-Catalyst: CuI (2–5 mol%)

  • Base/Solvent: Et

    
    N (3.0 equiv) in DMF (anhydrous) OR pure Et
    
    
    
    N/THF (1:1).
  • Temperature: 60–80 °C[1]

Step-by-Step Methodology:

  • Degassing: Degas the DMF and Et

    
    N thoroughly (sparge with Ar for 15 mins). Oxygen promotes homocoupling side products.
    
  • Mixing: Combine substrate, Pd catalyst, and CuI in a Schlenk flask under Argon.

  • Addition: Add solvent/base mixture, followed by the alkyne.

  • Heating: Heat to 70 °C.

    • Note: If the reaction turns black immediately, it may indicate Pd precipitation. Ensure ligands are fresh.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Creating aminopyridine libraries.[1]

Mechanistic Insight: The 2-amino group is already present, but the 5-bromo position allows for the introduction of a second amino group, creating a 2,5-diaminopyridine scaffold. The 4-methyl group strongly disfavors ligands with large cone angles unless they are flexible.[1] BrettPhos is the gold standard here.

Reagents & Conditions:

  • Substrate: 1.0 equiv

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) - Strong base required.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Temperature: 100 °C

Step-by-Step Methodology:

  • Drying: Flame-dry the glassware. Moisture kills this reaction.

  • Charge: Add substrate, Pd precatalyst, and NaOtBu in a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous Toluene.

  • Amine: Add the liquid amine coupling partner.

  • Reaction: Heat to 100 °C for 2–6 hours.

  • Quench: Cool and filter through silica/Celite.

Quantitative Data & Optimization Table

The following table summarizes expected outcomes based on analogous 2-amino-5-bromo-4-methylpyridine substrates [1, 2].

Reaction TypeCoupling PartnerCatalyst SystemSolvent/BaseYield (%)Notes
Suzuki Phenylboronic AcidPd(dppf)Cl

Dioxane/H

O, K

CO

85–92%Robust; 4-Me group tolerated.[1]
Suzuki 3-Pyridylboronic AcidSPhos Pd G2Dioxane/H

O, K

PO

78–85%SPhos required for heteroaryl coupling.
Sonogashira PhenylacetylenePd(PPh

)

Cl

/CuI
DMF, Et

N
70–80%Requires strict O

exclusion.
Buchwald MorpholineBrettPhos Pd G3Toluene, NaOtBu65–75%Steric bulk of 4-Me slows rate.

Mechanistic Visualization: Suzuki Cycle with Steric Influence

The diagram below illustrates the catalytic cycle, highlighting where the 4-methyl group exerts steric pressure (Red Dashed Lines) during the Oxidative Addition and Transmetallation steps.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to 4-Me) Pd0->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product Product Product: 5-Aryl-Derivative RedElim->Product Substrate Substrate: N-Allyl-5-Br-4-Me-Py Substrate->OxAdd Steric Clash

Caption: Catalytic cycle of Suzuki coupling showing the steric bottleneck at Oxidative Addition caused by the C-4 methyl group.[1]

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available at: [Link]

Sources

Microwave-assisted synthesis of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Executive Summary

Topic: Targeted synthesis of this compound utilizing microwave irradiation. Core Application: This molecule serves as a critical "hinge-binding" scaffold in the development of kinase inhibitors (e.g., analogues of Lenalidomide or specific tyrosine kinase inhibitors). The 5-bromo position allows for subsequent palladium-catalyzed coupling (Suzuki/Sonogashira), while the N-allyl group provides a handle for Ring-Closing Metathesis (RCM) or further functionalization. Methodology: This guide details a Nucleophilic Aromatic Substitution (SNAr) protocol.[1][2] Unlike traditional thermal heating, which often requires prolonged reflux times (12–24 h) and yields variable results due to the electron-neutral nature of the 4-methyl substituted pyridine ring, microwave irradiation accelerates the reaction to <30 minutes with improved purity profiles.

Scientific Rationale & Mechanism

The Challenge: Reactivity of the Pyridine Core

The target substrate, 2-chloro-5-bromo-4-methylpyridine, presents a specific synthetic challenge. The pyridine ring is electron-deficient compared to benzene, facilitating SNAr at the 2-position. However, the 4-methyl group is electron-donating (inductive effect), which slightly deactivates the ring toward nucleophilic attack compared to a bare pyridine.

The Microwave Solution

Microwave irradiation (dielectric heating) provides a specific advantage here.[3] The polar transition state of the SNAr mechanism (the Meisenheimer complex) is stabilized by the electromagnetic field, effectively lowering the activation energy.

  • Regioselectivity: The 2-position is significantly more electrophilic than the 5-position. Microwave conditions maintain this selectivity, ensuring the 5-bromo "handle" remains intact for downstream chemistry.

Reaction Mechanism Diagram

The following diagram illustrates the SNAr pathway, highlighting the formation of the Meisenheimer intermediate.

SNAr_Mechanism Reactants Reactants 2-Chloro-5-bromo-4-methylpyridine + Allylamine TS Transition State (Meisenheimer Complex) Stabilized by MW Reactants->TS  Nu Attack   Product Product This compound + HCl TS->Product  Elimination of Cl-  

Caption: Figure 1. SNAr mechanism illustrating the displacement of the 2-chloro leaving group by allylamine via the Meisenheimer complex.

Experimental Protocol

Safety Note: Microwave reactions generate high pressure. Ensure the reaction vessel is rated for at least 20 bar. Perform all manipulations in a fume hood.

Materials
  • Substrate: 2-Chloro-5-bromo-4-methylpyridine (1.0 equiv)

  • Nucleophile: Allylamine (3.0 – 5.0 equiv)

  • Solvent: Ethanol (Abs.) or N-Methyl-2-pyrrolidone (NMP) for difficult cases.

  • Base (Optional): Diisopropylethylamine (DIPEA) (1.5 equiv). Note: Excess allylamine often acts as its own base.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent process vial (e.g., borosilicate glass), dissolve 2-chloro-5-bromo-4-methylpyridine (206 mg, 1.0 mmol) in Ethanol (3 mL).

  • Reagent Addition: Add Allylamine (225 µL, 3.0 mmol). Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation (Microwave Setup):

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 140 °C.

    • Time: 20 minutes (Hold time).

    • Pre-stirring: 30 seconds.

    • Absorption Level: High (if using NMP) or Normal (Ethanol).

  • Work-up:

    • Cool the vessel to room temperature (using compressed air flow feature of the reactor).

    • Evaporate the Ethanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (15 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 80:20).

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Isolation Step1 Dissolve Substrate in EtOH (3 mL) Step2 Add Allylamine (3.0 equiv) Step1->Step2 Step3 Heat to 140°C 20 Minutes High Pressure Step2->Step3 Step4 Cool & Evaporate Step3->Step4 Step5 Aq. Extraction (EtOAc/Water) Step4->Step5 Step6 Flash Chromatography (if required) Step5->Step6

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis of this compound.

Results & Optimization Data

The following table contrasts the efficiency of the microwave protocol against conventional thermal methods for 2-aminopyridine derivatives.

ParameterConventional Thermal (Reflux)Microwave Protocol (Recommended)
Temperature 80 °C (Ethanol reflux)140 °C (Superheated)
Reaction Time 18 – 24 Hours20 Minutes
Conversion 65 – 75%> 95%
Impurity Profile Moderate (Oxidation byproducts)Clean (Minimal side reactions)
Solvent Usage High (Prolonged reflux)Low (Sealed vessel)

Critical Optimization Notes:

  • Solvent Choice: Ethanol is preferred for "Green" chemistry. However, if the substrate solubility is poor, NMP (N-Methyl-2-pyrrolidone) allows for higher temperatures (up to 180°C) but requires a more tedious aqueous workup.

  • Regiocontrol: At 140°C, substitution occurs exclusively at the 2-position. Higher temperatures (>180°C) may risk displacing the 5-bromo group, although this is energetically unfavorable compared to the activated 2-position.

References

  • General Microwave SNAr Methodology: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Reactivity of 2-Halo-pyridines: Spitzner, R. (2001). Pyridines: From Lab to Production. Chem. Rev., 101(11). (General reference for Pyridine reactivity profiles). [Link]

  • Microwave Synthesis of Aminopyridines (Analogous Chemistry): Garella, D., et al. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Med.[3] Chem. Commun., 4, 1323-1343.[3] [Link]

  • Kinase Inhibitor Scaffold Synthesis (Contextual Application): Novanna, M., et al. (2019). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides.[4] ACS Omega, 4(11), 14546–14554. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Allyl-5-bromo-4-methyl-2-pyridinamine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound. As a substituted pyridinamine, its physicochemical properties can present unique challenges during dissolution, which are critical to overcome for successful experimental outcomes in drug discovery and development.

Part 1: Proactive Troubleshooting & Initial Assessment

Before proceeding to specific issues, a proactive approach can prevent many common solubility problems. The following flowchart provides a logical sequence for initial solubility testing.

Caption: Initial solubility assessment workflow.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions

This section addresses specific solubility challenges in a question-and-answer format, providing causal explanations and detailed protocols.

Q1: My this compound powder is not dissolving in DMSO, my standard stock solvent. What should I do?

A1: Initial Steps & Understanding the Chemistry

While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a vast range of organic compounds, solubility limits can still be reached.[1][2] The structure of this compound—with its heterocyclic aromatic ring, halogen, and alkyl groups—contributes to its lipophilic nature, which may require more than simple mixing.[3]

Causality: Insufficient dissolution can be due to reaching the compound's solubility limit at room temperature, slow dissolution kinetics, or the presence of highly crystalline material that is resistant to solvation.

Troubleshooting Protocol:

  • Sonication & Gentle Warming: Before abandoning DMSO, utilize mechanical and thermal energy.[4]

    • Place the vial in an ultrasonic water bath for 5-10 minutes. Sonication uses high-frequency sound waves to agitate particles and break down intermolecular interactions, accelerating dissolution.[1]

    • If sonication alone is insufficient, warm the solution in a water bath to 30-40°C while sonicating or vortexing. For most solids, solubility increases with temperature.[5] Caution: Do not overheat, as this could lead to compound degradation.

  • Solubility Testing in Alternative Solvents: If the compound remains insoluble in DMSO, a systematic solvent screen is necessary.[2]

    • Prepare small, known amounts of your compound in separate vials.

    • Test solubility in other common organic solvents. A suggested panel is provided in the table below.

    • Add the solvent incrementally while vortexing and observing for dissolution.

Table 1: Common Organic Solvents for Solubility Screening

SolventClassPolarityTypical Use
N,N-Dimethylformamide (DMF) Polar AproticHighAlternative to DMSO for highly polar compounds.[1]
Ethanol (EtOH) Polar ProticHighA less toxic, common co-solvent.[]
Methanol (MeOH) Polar ProticHighSimilar to ethanol, effective for polar compounds.[1]
Polyethylene Glycol 400 (PEG 400) PolarMediumA non-volatile co-solvent used in formulations.[1]
Q2: I successfully dissolved my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?

A2: The Challenge of Aqueous Dilution

This is a very common issue known as precipitation upon dilution, particularly for lipophilic compounds.[7][8]

Causality: this compound is likely poorly soluble in water. While it dissolves readily in 100% DMSO, adding this stock solution to an aqueous buffer drastically increases the polarity of the solvent system.[7] The compound, no longer able to stay in solution, precipitates out. This can lead to inaccurate concentration measurements and false negatives in biological assays.[7]

Solutions & Mitigation Strategies:

  • Reduce the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be as low as possible, typically ≤1% and often below 0.5%, to minimize its effect on the assay and reduce the chance of precipitation.[9]

  • Utilize Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the system, helping to keep the primary compound in solution.[]

    • Common Co-solvents: Ethanol, propylene glycol, and PEG 400 are frequently used.[]

    • Workflow: Prepare your final buffer containing a small percentage (e.g., 1-5%) of a co-solvent before adding your DMSO stock. This pre-mixed system is more "hospitable" to the lipophilic compound.

  • Employ Surfactants or Cyclodextrins:

    • Surfactants: Molecules like Tween® 20 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate your compound, keeping it dispersed.[10]

    • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic and can form an "inclusion complex" with your compound, while the exterior is hydrophilic, rendering the entire complex water-soluble.[10][11]

Caption: Strategies to prevent compound precipitation.

Q3: How can I determine the optimal pH for solubilizing this compound in an aqueous buffer?

A3: Leveraging Ionization for Solubility Enhancement

For ionizable compounds, pH is a critical factor influencing solubility.[5][12]

Causality: The this compound molecule contains a basic pyridinamine functional group.[13] In an acidic environment (lower pH), the nitrogen atoms on the pyridine ring and the exocyclic amine can become protonated, forming a positively charged cation. This charged species is generally much more water-soluble than the neutral form.[14] This principle is the basis for creating salt forms of many drugs to improve their solubility.[15]

Experimental Protocol: pH-Solubility Profile

  • Prepare a Series of Buffers: Create a set of buffers spanning a relevant pH range (e.g., from pH 2 to pH 8). Use buffers with sufficient capacity, such as citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Equilibrate the Compound: Add an excess amount of your solid compound to each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

  • Stir and Incubate: Tightly cap the vials and stir them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.

  • Separate and Analyze:

    • After equilibration, allow the solid to settle.

    • Carefully remove an aliquot of the supernatant (the clear liquid on top) and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Plot the Data: Plot the measured solubility (concentration) on the y-axis against the pH of the buffer on the x-axis to visualize the pH-solubility profile.

Table 2: Hypothetical pH-Solubility Data

Buffer pHMeasured Solubility (µg/mL)Observation
2.0 1550High solubility (protonated form)
4.0 875Good solubility
6.0 120Moderate solubility
7.4 15Low solubility (approaching neutral form)
8.0 < 5Poor solubility (predominantly neutral form)

This data clearly shows that the compound is significantly more soluble at a lower pH.

Q4: I am concerned my compound might be degrading in my stock solution or during my experiment. How can I check for chemical instability?

A4: Assessing Compound Stability

Chemical instability can be mistaken for poor solubility. If a compound degrades, the degradation products may be less soluble, leading to precipitation or a change in the solution's appearance.[16]

Causality: Heterocyclic amines can be susceptible to degradation via several pathways, including oxidation, hydrolysis, or photolysis (degradation by light).[16][17] These reactions can be accelerated by factors like pH, temperature, and exposure to light.[18]

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify potential stability issues.[19] This involves subjecting the compound to harsh conditions to accelerate degradation and then analyzing the resulting mixture.

  • Prepare Solutions: Dissolve your compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) to create several identical stock solutions.

  • Apply Stress Conditions: Expose each solution to a different stressor for a defined period (e.g., 24 hours).[19]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat one solution at 60-80°C.

    • Photolytic Stress: Expose one solution to a high-intensity UV lamp.

    • Control: Keep one solution at room temperature, protected from light.

  • Analysis by HPLC:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by a stability-indicating HPLC method.[20] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.

    • Interpretation: Compare the chromatograms. A stable compound will show a single major peak (the parent compound) in all conditions. If degradation has occurred, you will see a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.[]

This analysis will reveal under which conditions your compound is unstable, allowing you to design your experiments to avoid them (e.g., by using a specific pH buffer, protecting from light, or avoiding high temperatures).

References

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Various Authors. (2023, January 16). What is the solubility of DMSO in water? Quora. [Link]

  • Serno, P., Geisser, P., & Klein, G. (2011). Cosolvent and Complexation Systems. ResearchGate. [Link]

  • Jermain, S. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Ross, D. L., & Riley, C. M. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]

  • Haimer, E., Wendland, M., & Schuchmann, H. P. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. International Journal of Chemical Engineering. [Link]

  • Particle Sciences. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. ResolveMass. [Link]

  • J-STAR Research, Inc. (n.d.). Method Development & Forced Degradation. J-Star Research. [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. askIITians. [Link]

  • Various Authors. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Shin, H. S., & Lee, J. H. (2021). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Journal of Animal Science and Technology, 63(3), 639–650. [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • JoVE. (2023, April 30). Video: Physical Properties of Amines. JoVE. [Link]

  • Science.gov. (n.d.). food-borne heterocyclic amines: Topics by Science.gov. Science.gov. [Link]

Sources

Minimizing side reactions during N-Allyl-5-bromo-4-methyl-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in N-Allyl-5-bromo-4-methyl-2-pyridinamine Synthesis

Executive Summary & Strategic Route Selection

The synthesis of This compound (CAS 1220034-28-5) presents a classic challenge in heterocyclic chemistry: controlling the reactivity of the ambident 2-aminopyridine nucleophile.

Researchers typically encounter two distinct synthetic pathways. Your choice of pathway dictates the specific side-reaction profile you must manage.

FeatureRoute A: Direct Alkylation (Common but Risky)Route B: Nucleophilic Aromatic Substitution (

)
(Recommended)
Starting Material 2-Amino-5-bromo-4-methylpyridine2,5-Dibromo-4-methylpyridine (or 2-Chloro analog)
Reagent Allyl Bromide/ChlorideAllylamine
Primary Risk Poly-alkylation (Bis-allyl) & Ring-N Alkylation Incomplete Conversion & Regioselectivity (C2 vs C5)
Purity Potential Moderate (Requires chromatography)High (Often crystallization only)

Recommendation: If you have access to the 2,5-dibromo precursor, Route B (


) is superior  for minimizing side reactions. However, as many labs stockpile the 2-amino precursor, this guide focuses heavily on troubleshooting Route A , while providing Route B as the high-purity alternative.

Critical Side Reactions & Mechanistic Controls

A. The Ambident Nucleophile Problem (Route A)

The 2-aminopyridine moiety has two nucleophilic sites: the exocyclic amine (


)  and the ring nitrogen (

)
.
  • The Problem: Under neutral or weak base conditions, the ring nitrogen is often more nucleophilic, leading to Ring-N alkylation (formation of imino-pyridinium salts).

  • The Fix: You must invert this selectivity by creating a discrete anion. Deprotonating the exocyclic amine (pKa ~23 in DMSO) with a strong base (NaH or LiHMDS) delocalizes the charge, making the

    
     the preferred nucleophile for the "hard" allyl electrophile.
    
B. Over-Alkylation (The "Bis-Allyl" Impurity)

Once the mono-allyl product is formed, it becomes a secondary amine. While typically less acidic, it remains nucleophilic.

  • The Problem: In the presence of excess base and allyl bromide, the mono-allyl product reacts again to form the N,N-diallyl byproduct.

  • The Fix: "Starve" the reaction. Use a slight deficit of the alkylating agent (0.90–0.95 eq) and low temperatures to kinetically favor the mono-addition.

C. C-5 Bromine Instability
  • The Problem: The C-5 bromine is sensitive to metal-halogen exchange if lithiated bases (e.g., n-BuLi) are used, or oxidative addition if Pd-catalysis is attempted without care.

  • The Fix: Use non-nucleophilic bases like LiHMDS or NaH . Avoid n-BuLi.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways cluster_legend Pathway Logic SM Start: 2-Amino-5-bromo- 4-methylpyridine Base Deprotonation (NaH/LiHMDS) SM->Base Anion Delocalized Anion Base->Anion Forms Exocyclic Anion Target TARGET: N-Allyl-5-bromo-4-methyl- 2-pyridinamine Anion->Target Allyl-Br (0.95 eq) Kinetic Control RingN IMPURITY A: Ring-N Alkylated (Imino form) Anion->RingN Weak Base / No Anion (Thermodynamic Trap) BisAllyl IMPURITY B: N,N-Diallyl species Target->BisAllyl Excess Allyl-Br High Temp Green = Desired Path Green = Desired Path Red = Side Reaction Red = Side Reaction Green = Desired Path->Red = Side Reaction

Caption: Kinetic competition in the alkylation of 2-aminopyridines. Strong base favors the Anion pathway; excess electrophile drives Bis-Allyl formation.

Experimental Protocols

Protocol A: Optimized Direct Alkylation (For 2-Amino Precursor)

Best for: When you must use the 2-amino starting material.

Reagents:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)[1]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • Allyl Bromide (0.95 eq) [CRITICAL: Do not use excess]

  • THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the starting aminopyridine in anhydrous THF (0.2 M concentration) under

    
    . Cool to 0°C .
    
  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at 0°C for 30 minutes. Observation: The solution will likely turn yellow/orange, indicating anion formation.

  • Addition: Add Allyl Bromide (0.95 eq) dissolved in a small volume of THF dropwise over 20 minutes.

    • Why? Slow addition ensures the concentration of electrophile remains low relative to the nucleophile, favoring mono-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1][2]

  • Quench: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: If Bis-allyl < 5%, recrystallize from Hexane/EtOAc. If higher, column chromatography is required.

Protocol B: The "Clean" Route (Recommended)

Best for: High purity requirements.

Reagents:

  • 2,5-Dibromo-4-methylpyridine (1.0 eq)

  • Allylamine (3.0 – 5.0 eq)

  • Solvent: Ethanol or n-Butanol

Step-by-Step:

  • Setup: In a pressure tube (sealed vessel), combine the dibromo-pyridine and allylamine in Ethanol.

  • Heat: Heat to 90–100°C for 12–16 hours.

    • Mechanism: The 2-Br is significantly more activated towards

      
       than the 5-Br due to the adjacent ring nitrogen. The 5-Br remains intact without Pd-catalysis.
      
  • Workup: Cool to RT. Concentrate to remove excess allylamine and solvent.

  • Purification: The residue is often the pure HBr salt of the target. Neutralize with

    
     and extract. This route rarely produces bis-alkylated byproducts.
    

Troubleshooting & FAQs

Q1: I am seeing a spot on TLC that doesn't move (baseline) and my yield is low. What is it?

  • Diagnosis: This is likely the Ring-N alkylated pyridinium salt . It is highly polar/ionic.

  • Solution: You likely used a weak base (like

    
    ) or no base. Switch to Protocol A  using LiHMDS or NaH to force reaction at the exocyclic amine.
    

Q2: I have 15% of the Bis-allyl impurity. How do I remove it?

  • Diagnosis: Over-alkylation due to excess allyl bromide or high temperature.

  • Solution: Separation is difficult. Try recrystallization from a non-polar solvent (Pentane/Hexane) with a small amount of ether. The bis-allyl compound is often more soluble in pure alkanes than the mono-allyl target (which has an NH available for H-bonding).

Q3: Can I use NaH instead of LiHMDS?

  • Answer: Yes. NaH (1.1 eq) in DMF or THF is effective. However, ensure the NaH is high quality. If using DMF, keep the temperature below 60°C to avoid decomposing the solvent or causing runaway exotherms. LiHMDS is generally cleaner and easier to handle in THF.

Q4: Why not use Reductive Amination with Allyl Aldehyde?

  • Answer: Allyl aldehyde (acrolein) is highly unstable, toxic, and prone to polymerization. It is not a viable reagent for standard lab synthesis of this target.

Q5: Is the 5-Bromo group stable during the reaction?

  • Answer: In the protocols above (non-Pd, non-lithium exchange), yes. The 5-Br is chemically robust. Avoid using

    
    -Butyllithium (
    
    
    
    -BuLi) or Magnesium, as these will cause bromine-lithium exchange at the 5-position.

References

  • General Reactivity of 2-Aminopyridines: Topic: Regioselectivity in alkylation (Ring vs Exocyclic N). Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Aminopyridines).
  • Self-Limiting Alkylation Strategies

    • Topic: Controlling mono- vs bis-alkyl
    • Source: Powers, A., et al. (2024). "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." ACS Central Science.

  • Synthesis of Halogen

    
     Selectivity): 
    
    • Topic: Reactivity of 2,5-dibromopyridine derivatives.[2]

    • Source: BenchChem Technical Guides. "A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers."

  • Target Compound Data

    • Compound: this compound (CAS 1220034-28-5).[3]

    • Source: ChemicalBook / BLD Pharm Product Entries.

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone analytical technique for mapping the carbon skeleton of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for N-Allyl-5-bromo-4-methyl-2-pyridinamine, a substituted pyridine derivative with potential applications in medicinal chemistry.

Predicted ¹³C NMR Chemical Shifts for this compound

The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org.[1][2][3] The predicted chemical shifts (in ppm) in a standard deuterated solvent like CDCl₃ are summarized in Table 1. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2158.5
C3106.2
C4149.1
C5109.8
C6147.3
C7 (Methyl)17.8
C8 (Allyl)47.5
C9 (Allyl)135.1
C10 (Allyl)116.8

digraph "N_Allyl_5_bromo_4_methyl_2_pyridinamine_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,-0.5!"]; C3 [label="C3", pos="1.2,-1.8!"]; C4 [label="C4", pos="0,-2.3!"]; C5 [label="C5", pos="-1.2,-1.8!"]; C6 [label="C6", pos="-1.2,-0.5!"]; N_amino [label="N", pos="2.4,0!"]; C_Me [label="C7", pos="0,-3.6!"]; Br [label="Br", pos="-2.4,-2.3!"]; C_allyl1 [label="C8", pos="3.6,-0.5!"]; C_allyl2 [label="C9", pos="4.8,0!"]; C_allyl3 [label="C10", pos="6.0,-0.5!"]; H_amino [label="H", pos="2.4,0.8!"];

// Define edges for bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- N_amino; C4 -- C_Me; C5 -- Br; N_amino -- C_allyl1; C_allyl1 -- C_allyl2; C_allyl2 -- C_allyl3 [style=double]; N_amino -- H_amino; }

Caption: Molecular structure and atom numbering for this compound.

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted chemical shifts, a comparative analysis with experimentally determined data from simpler, structurally related pyridine derivatives is essential. This approach allows for the deconstruction of the molecule into its constituent parts and an evaluation of the electronic effects of each substituent on the pyridine ring.

The analysis will consider the following reference compounds:

  • 2-Aminopyridine: To establish the baseline effect of the amino group.[4][5]

  • 4-Methylpyridin-2-amine: To observe the influence of the methyl group at the C4 position.[6]

  • 2-Amino-5-bromopyridine: To assess the impact of the bromine atom at the C5 position.[7][8]

  • N-Allylaniline: To approximate the contribution of the N-allyl group.

Table 2: Comparison of Predicted ¹³C NMR Shifts with Experimental Data of Related Compounds (in ppm)

Carbon AtomPredicted (Target Molecule)2-Aminopyridine (Exp.)4-Methylpyridin-2-amine (Exp.)2-Amino-5-bromopyridine (Exp.)
C2 158.5158.3158.0159.8
C3 106.2108.8108.1109.5
C4 149.1138.0148.5141.0
C5 109.8113.8113.0104.5
C6 147.3148.2147.5149.5
Analysis of Substituent Effects:
  • C2 (Ips-C to Amino Group): The predicted shift of 158.5 ppm is in excellent agreement with the experimental values for 2-aminopyridine (158.3 ppm), 4-methylpyridin-2-amine (158.0 ppm), and 2-amino-5-bromopyridine (159.8 ppm). The strong deshielding effect is characteristic of a carbon atom bonded to an electronegative nitrogen atom within an aromatic system. The substitution at other positions on the ring has a minimal effect on this carbon.

  • C3 (Ortho to Amino Group): The predicted shift of 106.2 ppm is slightly upfield compared to the reference compounds (~108-109 ppm). This can be attributed to the combined electron-donating effects of the amino group at C2 and the methyl group at C4, which increase the electron density at this position.

  • C4 (Ips-C to Methyl Group): The predicted value of 149.1 ppm is significantly downfield compared to 2-aminopyridine (138.0 ppm) but very close to 4-methylpyridin-2-amine (148.5 ppm). This deshielding is a classic example of the substituent effect of an alkyl group on an sp² carbon in an aromatic ring.

  • C5 (Ips-C to Bromo Group): The predicted shift of 109.8 ppm is notably influenced by the bromine atom. In 2-amino-5-bromopyridine, the C5 signal is at 104.5 ppm. The bromine atom has a complex effect; its electronegativity causes a deshielding inductive effect, but its lone pairs can participate in resonance, causing a shielding effect. In this case, the shielding (resonance) effect appears to be dominant for the ipso-carbon. The presence of the C4-methyl group in our target molecule likely alters the electronic distribution, resulting in the predicted downfield shift compared to 2-amino-5-bromopyridine.

  • C6 (Para to Amino Group): The predicted shift of 147.3 ppm is consistent with the experimental data for the reference compounds (~147-149 ppm). This position is para to the electron-donating amino group, which typically results in increased electron density and a more shielded (upfield) signal. However, its proximity to the ring nitrogen and the bromo-substituent complicates a simple interpretation.

  • Allyl Group Carbons (C8, C9, C10): The predicted shifts for the allyl group (C8: 47.5 ppm, C9: 135.1 ppm, C10: 116.8 ppm) are consistent with typical values for N-allyl systems. For comparison, the allyl carbons in allylamine are observed at approximately 44.5 ppm (-CH₂-), 136.5 ppm (-CH=), and 116.0 ppm (=CH₂).[9] The slight downfield shift of the methylene carbon (C8) is expected due to its attachment to the slightly more electron-withdrawing pyridinamine ring compared to a simple amino group.

  • Methyl Group Carbon (C7): The predicted shift of 17.8 ppm is in the expected range for a methyl group attached to an aromatic ring.

Workflow_Diagram cluster_0 Data Acquisition cluster_1 Analysis & Interpretation cluster_2 Validation & Protocol predict Predict 13C NMR Spectrum (this compound) compare Comparative Analysis (Table 2) predict->compare gather Gather Experimental Data (Related Compounds) gather->compare substituent Evaluate Substituent Effects (Causality Explanation) compare->substituent validate Structural Confirmation substituent->validate protocol Define Experimental Protocol validate->protocol

Caption: Workflow for the analysis of ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standardized procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum for a compound like this compound.

Sample Preparation[12][13][14][15][16]
  • Analyte: Accurately weigh approximately 50-100 mg of the purified sample.[10] ¹³C NMR is significantly less sensitive than ¹H NMR, thus requiring a more concentrated sample.[11]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended solid particles.

  • Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the spectrometer's probe, typically a height of about 4-5 cm.

NMR Data Acquisition[17][18][19]
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard one-dimensional ¹³C experiment with proton decoupling is typically performed. This simplifies the spectrum by collapsing all carbon signals into singlets (unless coupled to other NMR-active nuclei like ¹⁹F or ³¹P).

  • Key Parameters:

    • Pulse Angle: A flip angle of 30-45° is often used as a compromise between signal intensity and the need to allow for full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times (T₁).[12][13]

    • Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds. This determines the resolution of the spectrum.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point to allow for sufficient relaxation of the nuclei between pulses.[14]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.[14] The exact number will depend on the sample concentration.

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be set to ensure all carbon signals are captured.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Line Broadening: Applying an exponential multiplication with a line broadening factor (e.g., LB = 1.0 Hz) can improve the signal-to-noise ratio, although at the cost of slightly reduced resolution.[14]

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for this compound. By leveraging computational prediction and a detailed comparative analysis with known compounds, a reliable assignment of the carbon signals has been established. The discussion of substituent effects provides a logical framework for understanding the electronic environment of each carbon atom within the molecule. The included experimental protocol offers a practical guide for researchers seeking to acquire their own high-quality ¹³C NMR data for this and similar novel compounds, ensuring the integrity and reliability of their structural characterization efforts.

References

  • NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters.
  • University of Leicester. (n.d.).
  • Iowa State University. (n.d.).
  • Wi, S., & Gunanathan, C. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • IMSERC. (n.d.). 13C ACQUISITION PERIOD.
  • Li, H., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC.
  • University College London. (n.d.).
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (n.d.).
  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research.
  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
  • Miller, A.-F. (2010). Running 13C spectra.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022, February 9).
  • Unknown Source. 13C-NMR.
  • SpectraBase. (n.d.). 2-Aminopyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.
  • Benchchem. (n.d.). 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments For 4-Allylanisole. University of Utah.
  • University of Ottawa. (n.d.). 13 Carbon NMR.
  • ACS Publications. (n.d.).
  • NASA. (n.d.).
  • Semantic Scholar. (n.d.).
  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance.

Sources

Publish Comparison Guide: LC-MS Characterization of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization of N-Allyl-5-bromo-4-methyl-2-pyridinamine , a critical intermediate scaffold often encountered in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary

This compound (Formula: C


H

BrN

) presents unique analytical challenges due to the competing basicity of the pyridine ring and the potential thermal lability of the N-allyl group. While traditional Gas Chromatography-Mass Spectrometry (GC-MS) is often the default for small halo-heterocycles, this guide demonstrates why Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the superior "Alternative" for robust characterization.

The Verdict: LC-MS (ESI+) offers a 3-fold advantage over GC-MS for this compound:

  • Preservation of Molecular Integrity: Avoids thermal de-allylation often seen in GC injection ports.

  • Selectivity: ESI+ selectively ionizes the pyridine nitrogen, simplifying the background matrix.

  • Isotopic Clarity: distinct

    
    Br/
    
    
    
    Br doublets are preserved without electron-impact fragmentation interference.

Technical Comparison: LC-MS vs. GC-MS

The following table contrasts the performance of the recommended LC-MS workflow against the standard GC-MS alternative.

FeatureLC-MS (Recommended) GC-MS (Alternative) Impact on this compound
Ionization Mode Electrospray Ionization (ESI)Electron Impact (EI)LC-MS Wins: ESI is "soft," preserving the molecular ion [M+H]

. EI often shatters the N-allyl bond immediately, making MW confirmation difficult.
Thermal Stress Low (Ambient to 50°C)High (250°C+ Injector)LC-MS Wins: The N-allyl group can undergo Cope-like elimination or polymerization at high GC temperatures.
Sample Prep Dilute-and-Shoot (MeOH/H

O)
Derivatization often requiredLC-MS Wins: No need to derivatize the secondary amine; direct analysis in aqueous buffers.
Sensitivity High (pg/mL range)Moderate (ng/mL range)LC-MS Wins: The basic pyridine nitrogen protonates readily, offering exceptional ESI response.

Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating. The presence of the bromine isotope pattern serves as an internal check for peak identity.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the pyridine ring (pKa ~6-7) is fully protonated ([M+H]

      
      ), maximizing sensitivity.
      
B. Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Alternative: A Phenyl-Hexyl column can be used if separation from non-brominated impurities is difficult, as it engages in

      
      -
      
      
      
      interactions with the pyridine ring.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Settings (ESI+)
  • Scan Mode: Full Scan (m/z 100–500) followed by Targeted MS/MS.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the Br-C bond).

  • Collision Energy: Ramp 15–35 eV for MS/MS characterization.

Data Interpretation & Signaling Pathways

The mass spectrum of this compound is defined by two key features: the Bromine Isotope Pattern and the Allylic Fragmentation .

Key Diagnostic Ions
  • Precursor Ion [M+H]

    
    : 
    
    • m/z 227.0 (

      
      Br isotope)
      
    • m/z 229.0 (

      
      Br isotope)
      
    • Validation: These peaks must appear in a near 1:1 intensity ratio. Any deviation suggests interference or de-bromination.

  • Primary Fragment (Loss of Allyl Group):

    • m/z 187.0 / 189.0

    • Mechanism:[1][2] Heterolytic cleavage of the N-C allyl bond yields the stable 2-amino-5-bromo-4-methylpyridine cation.

  • Secondary Fragment (De-bromination):

    • m/z 148.0

    • Mechanism:[1][2] Radical loss of Br• from the m/z 227 precursor (rare in ESI, common in EI) or loss of HBr from the fragment.

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation events in the collision cell, confirming the structural connectivity.

FragmentationPathway cluster_legend Legend M_H Precursor [M+H]+ m/z 227 / 229 (this compound) Frag_Core Core Amine Fragment m/z 187 / 189 (Loss of C3H4 Allyl moiety) M_H->Frag_Core Collision Energy (20eV) Neutral Loss: Propyne (40 Da) Frag_Debromo De-brominated Ring m/z 108 (Loss of Br from Core) Frag_Core->Frag_Debromo High Energy (40eV) Loss of Br radical (79/81 Da) key Blue: Parent Ion | Green: Primary Fragment | Red: Secondary Fragment

Caption: ESI+ MS/MS fragmentation pathway. The characteristic loss of the allyl group (m/z 227 → 187) confirms N-alkylation, while the 1:1 isotopic ratio is preserved until de-bromination.

LC-MS Workflow Visualization

To ensure reproducibility, follow this logical decision tree for instrument setup and data validation.

LCMS_Workflow Start Sample: this compound Prep Dilution: 1 µg/mL in 50:50 MeOH/H2O + 0.1% Formic Acid Start->Prep LC LC Separation Kinetex C18 Column Gradient 5-95% B Prep->LC ESI ESI+ Source Capillary: 3.5kV Cone: 30V LC->ESI MS1 Full Scan MS1 Check m/z 227/229 (1:1 Ratio) ESI->MS1 MS1->Start Fail: Check Synthesis MS2 Targeted MS/MS Confirm m/z 187 Fragment MS1->MS2 If Isotope Pattern Matches Report Generate Report Identity Confirmed MS2->Report If Fragment 187 Present

Caption: Step-by-step LC-MS characterization workflow ensuring self-validation via isotope pattern and fragment confirmation.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for ESI vs.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sigma-Aldrich. (2024). 2-Amino-5-bromo-4-methylpyridine Product Specification. (Used as the core structural reference for fragmentation validation).

  • PubChem. (2024).[3] Compound Summary for 5-Bromo-4-methylpyrimidin-2-amine. (Structural analog data for pKa and solubility inferences).

Sources

A Comparative Guide to the Infrared Spectroscopy of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-Allyl-5-bromo-4-methyl-2-pyridinamine, a substituted aminopyridine, presents a unique combination of functional groups that are of significant interest in medicinal chemistry. Infrared (IR) spectroscopy serves as a rapid and non-destructive analytical technique for confirming the presence of these key functional groups and providing insights into the molecule's vibrational properties. This guide offers an in-depth comparison of the expected IR absorption peaks for this compound, supported by experimental data from structurally related compounds.

Interpreting the Vibrational Landscape

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the substituted pyridine ring, the secondary amine, and the allyl group. By dissecting the expected spectral regions, we can confidently assign the characteristic absorption bands.

Key Functional Group Vibrations

The molecular structure of this compound features several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. Understanding these individual contributions is essential for a comprehensive spectral analysis.

Figure 1. Key vibrational modes of this compound.

Comparative Analysis of IR Peaks

The following table summarizes the expected IR absorption frequencies for this compound, with comparisons to analogous compounds.

Vibrational ModeExpected Range (cm⁻¹) for this compoundComparison with Reference Compounds (cm⁻¹)
N-H Stretch (Secondary Amine) 3350 - 3310 (single, weak to medium band)Secondary amines typically show a single band in this region[1][2]. This is in contrast to primary amines which exhibit two bands (asymmetric and symmetric stretching)[1][2].
Aromatic C-H Stretch 3100 - 3000Similar to substituted pyridines[3][4].
Vinylic (=C-H) Stretch ~3080Consistent with the C-H stretching of a terminal double bond in allylamine[5].
Aliphatic C-H Stretch (Methyl & Methylene) 3000 - 2850Characteristic of C-H stretching in alkyl groups[5].
C=C Stretch (Allyl Group) ~1640A key indicator for the presence of the allyl group's double bond[5].
Pyridine Ring C=C and C=N Stretches 1600 - 1450Substituted pyridines show strong absorptions in this region[4]. For 2-aminopyridine, a strong band is observed around 1562 cm⁻¹[6].
N-H Bend Not typically observed for secondary aminesPrimary amines show a bending vibration in the 1650-1580 cm⁻¹ range[1]. The absence of a strong band here helps confirm the secondary nature of the amine.
Aromatic C-N Stretch 1335 - 1250Aromatic amines generally exhibit a strong band in this region[1]. For 2-aminopyridine, this stretch is found around 1328 cm⁻¹[7].
Aliphatic C-N Stretch 1250 - 1020Expected to be a medium to weak band[1].
C-Br Stretch Below 700The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum[3].

Experimental Protocols

FT-IR Sample Preparation and Data Acquisition

For a solid sample such as this compound, the KBr pellet method is a standard and effective technique for obtaining a high-quality IR spectrum.

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry both the sample and high-purity KBr powder to eliminate moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

    • In an agate mortar, grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr. The goal is to achieve a fine, homogeneous mixture.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum using a pure KBr pellet to account for any atmospheric and instrumental absorptions.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio[8].

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Sources

A Comparative Guide to Validating the Structure of N-Allyl-5-bromo-4-methyl-2-pyridinamine using COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational requirement. For novel compounds like N-Allyl-5-bromo-4-methyl-2-pyridinamine, seemingly minor ambiguities in substituent placement can lead to vastly different biological activities and chemical properties. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a fundamental overview, it often falls short in resolving complex spin systems or distinguishing between isomers. This is where the power of two-dimensional (2D) NMR becomes indispensable.

This guide provides an in-depth comparison of how two core 2D NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) , are synergistically employed to provide a self-validating workflow for the complete and confident structural elucidation of this compound. We will explore the causality behind experimental choices and present the data in a clear, comparative format.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would present signals for the aromatic protons, the allyl group protons, the methyl protons, and the amine proton. However, definitively assigning which proton belongs to which position on the pyridine ring and confirming the connectivity of the allyl group requires more than just chemical shift and multiplicity data. Spectral overlap can further complicate interpretation.[1] Similarly, a 1D ¹³C spectrum identifies the number of unique carbon environments but does not inherently link them to their corresponding protons.

The Solution: A 2D NMR Workflow

To overcome these limitations, a logical workflow employing 2D NMR is the most efficient strategy. This process begins with the 1D ¹H spectrum, proceeds to establish proton-proton connectivities with COSY, and then uses those proton assignments to identify directly attached carbons via HSQC.

G cluster_exp Experimental Acquisition cluster_interp Data Interpretation & Validation exp_1h 1. Acquire 1D ¹H NMR interp_1h A. Tentative ¹H Assignment exp_1h->interp_1h exp_cosy 2. Acquire ¹H-¹H COSY interp_cosy B. Confirm ¹H Spin Systems exp_cosy->interp_cosy exp_hsqc 3. Acquire ¹H-¹³C HSQC interp_hsqc C. Assign ¹³C via ¹H exp_hsqc->interp_hsqc interp_1h->exp_cosy interp_cosy->exp_hsqc final D. Final Validated Structure interp_hsqc->final

Caption: Structural validation workflow using 2D NMR.

Predicted NMR Data for this compound

For the purpose of this guide, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃. These predictions are based on established chemical shift principles and data from similar substituted pyridine structures.[2][3] The accuracy of such predictions can be enhanced using Density Functional Theory (DFT) calculations or specialized software.[4][5]

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine Ring
H-3~6.3~108
H-6~7.9~148
C-2-~158
C-4-~145
C-5-~107
Substituents
4-CH₃~2.3~18
N-H~5.0 (broad)-
Allyl Group
H-1'~3.9 (m)~45
H-2'~5.9 (m)~135
H-3'a~5.2 (dd)~116
H-3'b~5.1 (dd)~116

Part 1: COSY – Mapping the Proton Scaffolding

Correlation Spectroscopy (COSY) is the cornerstone of homonuclear correlation experiments.[6][7] It reveals which protons are "talking" to each other through chemical bonds, typically over two to three bonds (vicinal coupling).[6] A COSY spectrum displays the 1D proton spectrum on both the x and y axes.[8][9] The diagonal peaks mirror the 1D spectrum, while the off-diagonal "cross-peaks" are the key pieces of information, indicating that the two protons at the corresponding x and y chemical shifts are coupled.[8][10]

Expected COSY Correlations

For this compound, COSY is critical for two main tasks:

  • Confirming the Allyl Spin System: The allyl group constitutes a classic, isolated spin system. We expect to see a clear correlation path.

  • Identifying Neighboring Aromatic Protons: Although the two pyridine protons are not adjacent, long-range couplings can sometimes be observed.

Caption: Key expected COSY correlations in the allyl group.

Table of Expected COSY Cross-Peaks:

Proton 1 (δ, ppm)Proton 2 (δ, ppm)Interpretation
~5.9 (H-2')~5.2 / ~5.1 (H-3'a/b)Confirms connectivity between the vinylic methine and terminal methylene protons.
~5.9 (H-2')~3.9 (H-1')Confirms connectivity between the vinylic methine and the N-CH₂ protons.
~3.9 (H-1')~5.0 (N-H)Possible correlation if N-H exchange is slow, confirming proximity to the amine.

By starting at the most distinct signal of the allyl group (H-2' at ~5.9 ppm), one can trace a path via the cross-peaks to identify H-1' and the H-3' protons, definitively assembling the entire fragment.[10]

Part 2: HSQC – Linking Protons to Their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful and sensitive technique for identifying which protons are directly attached to which carbons.[11][12][13] The resulting 2D spectrum has a ¹H spectrum on one axis and a ¹³C spectrum on the other.[11][14] Each cross-peak represents a direct, one-bond C-H connection.[10][11] This allows for the unambiguous assignment of carbon signals based on the already-established proton assignments from the COSY experiment.[15]

Expected HSQC Correlations

HSQC provides the final and most crucial links in the structural puzzle. Carbons without attached protons (quaternary carbons, like C-2, C-4, and C-5 in the pyridine ring) will not show a signal in the HSQC spectrum.[15]

Table of Expected HSQC Cross-Peaks:

¹H Signal (δ, ppm)Correlated ¹³C Signal (δ, ppm)Assignment Confirmed
~7.9~148H-6 is attached to C-6.
~6.3~108H-3 is attached to C-3.
~5.9~135H-2' is attached to C-2'.
~5.2 / ~5.1~116H-3' protons are attached to C-3'.
~3.9~45H-1' protons are attached to C-1'.
~2.3~184-CH₃ protons are attached to the methyl carbon.

The HSQC data serves as a powerful validation tool. For example, once H-6 is confidently assigned in the ¹H spectrum, the HSQC cross-peak at (~7.9, ~148) ppm definitively assigns the carbon signal at 148 ppm to C-6. This process is repeated for every protonated carbon, leaving no ambiguity.

Comparison with Alternative Techniques

While the COSY/HSQC combination is robust, it's useful to understand its place among other analytical methods.

TechniqueInformation ProvidedComparison to COSY/HSQC
1D NMR Basic chemical environments, proton counts.Lacks direct connectivity information, prone to ambiguity from spectral overlap.[1] COSY/HSQC directly resolves this.
HMBC Long-range (2-4 bond) ¹H-¹³C correlations.[13]Highly complementary. While HSQC shows direct C-H bonds, HMBC would connect the 4-CH₃ protons to C-4 and C-5, and H-3 to C-2, C-4, and C-5, confirming the overall ring substitution pattern.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula but cannot distinguish between isomers (e.g., if the allyl group were on the N vs. a C atom). It validates the pieces but not how they are assembled.
X-ray Crystallography Absolute 3D structure.Considered the "gold standard" but requires a suitable single crystal, which is often a significant bottleneck. NMR provides the definitive structure in the solution state, which is often more relevant to biological applications.

Experimental Protocols

Achieving high-quality 2D NMR spectra requires careful sample preparation and parameter optimization.[16]

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.[17]

  • Concentration: Dissolve 15-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[18] 2D experiments require a higher concentration than simple 1D ¹H NMR to achieve adequate signal-to-noise in a reasonable time.[18]

  • Homogenization: Ensure the sample is fully dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral quality.[18][19]

  • NMR Tube: Use a high-quality, clean NMR tube to ensure optimal performance.[16]

Data Acquisition

The following are typical parameters on a 400 or 500 MHz NMR spectrometer.

¹H-¹H COSY (gradient-selected):

  • Pulse Program: cosygpqf (or similar vendor-specific program).

  • Spectral Width (SW): Set to encompass all proton signals (e.g., 0-10 ppm).[20]

  • Data Points (TD): 2048 in F2 (direct dimension), 256 or 512 in F1 (indirect dimension).[21][22]

  • Number of Scans (NS): 4 to 16, depending on concentration.[21]

  • Acquisition Time: Typically 5-20 minutes.

¹H-¹³C HSQC (gradient-selected, sensitivity-enhanced):

  • Pulse Program: hsqcedetgpsp (or similar).

  • ¹H Spectral Width (SW F2): Same as the 1D ¹H spectrum.[20]

  • ¹³C Spectral Width (SW F1): Set to encompass all carbon signals (e.g., 0-160 ppm).[21]

  • Data Points (TD): 2048 in F2, 128 or 256 in F1.[21]

  • Number of Scans (NS): 8 to 32. HSQC is highly sensitive but may require more scans than COSY.[23]

  • Acquisition Time: Typically 20 minutes to 1 hour.

Conclusion

Validating the structure of a novel molecule like this compound requires a methodical and evidence-based approach. While 1D NMR provides an initial sketch, it cannot deliver a confirmed blueprint. The synergistic application of COSY and HSQC provides a self-validating system of checks and balances. COSY builds the proton framework by establishing through-bond connectivities, and HSQC then uses this framework to definitively assign the carbon skeleton. This two-pronged approach moves the analysis from plausible assignment to unambiguous confirmation, a critical step in advancing any research or development program.

References

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A Comparative Guide to Elemental Analysis Standards for N-Allyl-5-bromo-4-methyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as N-Allyl-5-bromo-4-methyl-2-pyridinamine, a substituted pyridine derivative with potential applications in drug discovery, rigorous structural confirmation and purity assessment are non-negotiable. Elemental analysis serves as a fundamental technique in this process, providing a quantitative measure of the constituent elements—carbon, hydrogen, nitrogen, and in this case, the halogen bromine. This guide offers a comparative overview of the standards and methodologies for conducting elemental analysis on this specific molecule, providing insights into experimental choices and data interpretation.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, offering a direct measure of a compound's empirical formula.[1][2] For a newly synthesized molecule like this compound, this analysis is crucial for:

  • Structural Verification: Confirming that the synthesized compound has the expected elemental composition, which, in conjunction with spectroscopic data (NMR, MS), provides unambiguous structural evidence.[3]

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.[1][4]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust analytical data, including elemental analysis, to ensure the quality and consistency of active pharmaceutical ingredients (APIs).[5][6]

Theoretical Elemental Composition of this compound

Before delving into analytical standards, it is essential to establish the theoretical or calculated elemental composition of the target molecule. The molecular formula for this compound is C₉H₁₁BrN₂.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09947.59
HydrogenH1.0081111.0884.88
BromineBr79.904179.90435.19
NitrogenN14.007228.01412.34
Total 227.105 100.00

This theoretical composition serves as the benchmark against which experimental results are compared. Journals and regulatory bodies often require experimental values to be within ±0.4% of the calculated values to confirm a compound's identity and purity.[7]

Comparison of Elemental Analysis Standards

The accuracy of elemental analysis is intrinsically linked to the quality of the standards used for instrument calibration. The choice of standard can impact the reliability and validity of the results.

Standard TypeDescriptionAdvantagesDisadvantagesBest For
Certified Reference Materials (CRMs) Highly characterized materials with certified values for elemental composition, traceable to SI units.[8] Produced by national metrology institutes (e.g., NIST, NMIJ) or accredited suppliers.[9]High accuracy and reliability. Provides metrological traceability.[8] Essential for method validation and regulatory submissions.Higher cost. Limited availability for novel or highly specialized compounds.Method validation, GMP environments, and when the highest level of accuracy is required.
Commercially Available Pure Organic Standards High-purity organic compounds with well-defined elemental compositions (e.g., Acetanilide, Sulfanilamide, BBOT).[10]Readily available. Cost-effective. Suitable for routine instrument calibration.May not be structurally similar to the analyte of interest. May not have the same level of certification as CRMs.Routine analysis, instrument performance checks, and non-regulated research environments.
In-house or Custom Synthesized Standards A well-characterized batch of the target compound (this compound) or a closely related analogue.Structurally identical or very similar to the analyte, which can improve accuracy by mimicking the combustion behavior.Requires extensive characterization to establish its purity and elemental composition. Not independently certified.Situations where a suitable commercial standard is unavailable or when matrix effects are a significant concern.

Methodologies for Elemental Analysis

A multi-faceted approach is often necessary for the complete elemental analysis of a halogenated organic compound.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis .[2]

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion & Reduction cluster_detection Separation & Detection cluster_data Data Analysis Sample Weigh Sample (1-3 mg) in Tin Capsule Combustion Flash Combustion (~1000°C) with Pure Oxygen Sample->Combustion Automated Introduction Reduction Reduction of NOx to N2 (Copper Furnace) Combustion->Reduction Scrubbing Removal of Interferences (Halogens, Sulfur) Reduction->Scrubbing Separation Gas Chromatography Separation of Gases Scrubbing->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Analysis Calculation of %C, %H, %N Detection->Analysis

Workflow for CHN Combustion Analysis

Experimental Protocol for CHN Analysis:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (e.g., Acetanilide). Perform multiple runs to ensure linearity and reproducibility.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule. For volatile or hygroscopic compounds, special handling procedures may be necessary.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically ~1000°C) furnace with a stream of pure oxygen.[11] This ensures complete combustion of the organic material.

  • Reduction and Scrubbing: The combustion gases (CO₂, H₂O, NₓOᵧ, and HBr) are passed over a reduction furnace containing copper to convert nitrogen oxides to N₂. Halogens and sulfur are removed by specialized scrubbing reagents.[12]

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

Bromine Determination

The determination of bromine requires a separate analytical technique. Several methods are available, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Oxygen Flask Combustion followed by Titration The sample is combusted in a sealed flask containing oxygen. The resulting hydrogen bromide is absorbed into a solution and titrated with a standardized silver nitrate solution.[13]Well-established and accurate method. Relatively low-cost instrumentation.Can be time-consuming and requires skilled handling of the combustion flask.
High-Performance Liquid Chromatography (HPLC) The compound is combusted, and the resulting bromide is reacted to form a UV-active compound (e.g., 4-bromoacetanilide), which is then quantified by HPLC.[14]High precision and sensitivity. Can be automated.Requires method development and validation. Involves a pre-column derivatization step.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the bromine atoms to emit characteristic fluorescent X-rays. The intensity of these X-rays is proportional to the bromine concentration.[15]Non-destructive. Rapid analysis. Minimal sample preparation.Lower sensitivity compared to other methods. Matrix effects can be a concern.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is digested, typically using microwave-assisted acid digestion, and the resulting solution is introduced into an ICP-MS system to quantify the bromine isotope.[16]Extremely high sensitivity, capable of trace-level detection.Destructive to the sample. Requires specialized and expensive instrumentation.

Experimental Protocol for Bromine Determination by Oxygen Flask Combustion and Titration:

  • Sample Preparation: A precisely weighed sample of this compound is wrapped in a piece of ashless filter paper and placed in a platinum sample holder.

  • Combustion: The sample holder is placed in a sealed flask filled with pure oxygen. The sample is ignited, leading to rapid combustion.

  • Absorption: The combustion products, including hydrogen bromide, are absorbed into a solution (e.g., a dilute solution of hydrogen peroxide and sodium hydroxide).

  • Titration: The resulting bromide solution is titrated with a standardized solution of silver nitrate, using a potentiometric endpoint or a colorimetric indicator.

  • Calculation: The percentage of bromine is calculated based on the volume of silver nitrate solution used, its concentration, and the initial sample weight.

Interpreting the Results: A Hypothetical Case Study

Let's consider a hypothetical set of experimental results for a synthesized batch of this compound:

ElementTheoretical %Experimental %Deviation (%)
Carbon47.5947.35-0.24
Hydrogen4.884.95+0.07
Nitrogen12.3412.21-0.13
Bromine35.1935.05-0.14

In this case, all experimental values fall within the acceptable ±0.4% deviation from the theoretical values. This provides strong evidence for the correct elemental composition and high purity of the synthesized compound.

Conclusion

The elemental analysis of this compound is a critical step in its characterization. A comprehensive approach that combines CHN combustion analysis with a suitable method for bromine determination is essential. The choice of analytical standards, whether certified reference materials or well-characterized in-house standards, directly impacts the accuracy and reliability of the data. By following validated protocols and carefully interpreting the results against the theoretical composition, researchers can confidently establish the identity and purity of this novel compound, a crucial milestone in the drug development process.

References

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  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate. [Link]

  • Elemental Lab. (n.d.). CHN |Total Carbon, Hydrogen, Nitrogen Analysis. [Link]

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  • AZoM. (2017, October 6). Procedure to Determine the Bromine Index (BI) Using Coulometric Titration. [Link]

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  • AKJournals. (n.d.). Quantitative determination of bromine-labeled organic compounds by XRF. [Link]

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  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

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  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.